molecular formula C7H14N2O2 B13544200 3-Hydroxy-1-(piperazin-1-yl)propan-1-one

3-Hydroxy-1-(piperazin-1-yl)propan-1-one

カタログ番号: B13544200
分子量: 158.20 g/mol
InChIキー: HGSDPPKIASRECG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 884535-10-8) is a high-purity chemical compound supplied for research and development purposes. It has a molecular formula of C7H15ClN2O2 and a molecular weight of 194.66 g/mol . The piperazine moiety is a common feature in many biologically active molecules and approved drugs, often used to optimize the pharmacokinetic properties of a compound or as a scaffold to arrange pharmacophoric groups . Piperazine-containing structures are frequently explored in medicinal chemistry for their enhanced biological activity and have been incorporated into molecules investigated as soluble epoxide hydrolase (sEH) inhibitors for research in hypertension and inflammation, as well as serotonin receptor ligands for central nervous system studies . The specific 3-hydroxypropan-1-one spacer in this molecule may contribute to its binding characteristics and overall solubility. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H14N2O2

分子量

158.20 g/mol

IUPAC名

3-hydroxy-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C7H14N2O2/c10-6-1-7(11)9-4-2-8-3-5-9/h8,10H,1-6H2

InChIキー

HGSDPPKIASRECG-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1)C(=O)CCO

製品の起源

United States
Foundational & Exploratory

Chemical structure and physicochemical properties of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth technical details, field-proven insights, and actionable experimental protocols.

Introduction

3-Hydroxy-1-(piperazin-1-yl)propan-1-one is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antimicrobial, anticancer, and central nervous system effects.[1] The incorporation of a 3-hydroxypropan-1-one moiety onto the piperazine ring introduces functional groups that can significantly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the detailed chemical structure, explore its key physicochemical properties, and provide robust experimental protocols for its characterization.

Chemical Structure and Identification

A thorough understanding of the chemical identity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is fundamental for any research endeavor.

Chemical Structure

The structure of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one consists of a piperazine ring acylated at one of the nitrogen atoms with a 3-hydroxypropanoyl group.

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Piperazine Piperazine Amide Bond Formation Amide Bond Formation Piperazine->Amide Bond Formation 3-Hydroxypropanoic Acid 3-Hydroxypropanoic Acid 3-Hydroxypropanoic Acid->Amide Bond Formation Coupling Agent (e.g., DCC, EDC) Coupling Agent (e.g., DCC, EDC) Coupling Agent (e.g., DCC, EDC)->Amide Bond Formation Solvent (e.g., DCM, DMF) Solvent (e.g., DCM, DMF) Solvent (e.g., DCM, DMF)->Amide Bond Formation 3-Hydroxy-1-(piperazin-1-yl)propan-1-one 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Amide Bond Formation->3-Hydroxy-1-(piperazin-1-yl)propan-1-one

Caption: Proposed synthetic workflow for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one.

An alternative approach could involve the reaction of piperazine with 3-hydroxypropanoyl chloride. It is crucial to use a protected form of piperazine, such as mono-Boc-piperazine, to prevent di-acylation, followed by deprotection of the Boc group.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted.

  • ¹H NMR: The spectrum would be expected to show signals for the piperazine ring protons, typically in the range of 2.5-3.5 ppm. The methylene protons of the 3-hydroxypropanoyl group would appear as triplets, with the protons adjacent to the carbonyl group shifted downfield compared to those adjacent to the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon would be the most downfield signal, typically above 170 ppm. The carbons of the piperazine ring would appear in the 40-50 ppm region, and the methylene carbons of the propanoyl chain would be observed in the 30-60 ppm range.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide would be expected around 1650 cm⁻¹. A broad O-H stretching band from the hydroxyl group would be visible in the region of 3200-3600 cm⁻¹. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 158.20, with fragmentation patterns corresponding to the loss of the hydroxyl group, the propanoyl chain, and cleavage of the piperazine ring.

Experimental Protocols

The following section provides detailed, self-validating protocols for the experimental determination of key physicochemical properties of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. [2] Principle: An excess amount of the solid compound is equilibrated with a specific volume of solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount (e.g., 10 mg) of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one to a clear glass vial.

    • Add a known volume (e.g., 1 mL) of purified water (or other solvent of interest).

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

    • Allow the vial to stand undisturbed for at least 1 hour to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions by a validated HPLC method with UV detection.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant using the calibration curve.

  • Data Reporting:

    • Express the solubility in mg/mL or mol/L at the specified temperature.

A 1. Add excess solid to solvent in a sealed vial B 2. Equilibrate at constant temperature with agitation (24-48h) A->B C 3. Allow solid to settle B->C D 4. Filter supernatant to remove undissolved solid C->D E 5. Analyze filtrate by HPLC against a calibration curve D->E F 6. Determine solubility E->F

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable groups. [3] Principle: The pH of a solution of the compound is monitored as a strong acid or base is added incrementally. The pKa is the pH at which the ionizable group is half-neutralized.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

    • If the compound is sparingly soluble, a co-solvent such as methanol or DMSO can be used, but the effect on the pKa should be considered.

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode and a magnetic stir bar into the solution.

    • Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is at a minimum) or by finding the pH at half the volume of titrant required to reach the equivalence point. Given the two nitrogen atoms in the piperazine ring, two pKa values may be observed.

A 1. Prepare a solution of the compound of known concentration B 2. Titrate with a standardized strong acid (e.g., HCl) A->B C 3. Monitor pH after each addition of titrant B->C D 4. Plot pH vs. volume of titrant C->D E 5. Determine the half-equivalence point(s) D->E F 6. The pH at the half-equivalence point is the pKa E->F

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activity and Applications (Potential)

While specific biological activity data for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is not extensively reported, the piperazine moiety is a common feature in many biologically active compounds. [1]Derivatives of piperazine have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, and antiviral agents. [4][5][6]The presence of the hydroxyl and amide functionalities in 3-Hydroxy-1-(piperazin-1-yl)propan-1-one provides opportunities for hydrogen bonding interactions with biological targets, making it an interesting candidate for screening in various biological assays.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is not readily available. However, based on the parent compound, piperazine, appropriate safety precautions should be taken. Piperazine is known to be a skin and respiratory sensitizer and can cause serious eye damage. [7] General Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. [7]

Conclusion

3-Hydroxy-1-(piperazin-1-yl)propan-1-one is a piperazine derivative with potential for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its chemical structure and physicochemical properties, based on available data and predictive models. The detailed experimental protocols for determining its solubility and pKa offer a practical framework for researchers to characterize this compound and similar molecules. While there is a need for more extensive experimental data on its synthesis, spectroscopic properties, and biological activity, this guide serves as a valuable resource for scientists working with this and related compounds.

References

  • LookChem. (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol. Retrieved from [Link]

  • Molport. (n.d.). 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperazin-1-ylpropanol. Retrieved from [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • LookChem. (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Arkivoc. (n.d.). Improved synthesis of 2-arylhydrazono-3-hydroxy-1-propanones and their utility in efficient synthesis of pyridazine derivatives. Retrieved from [Link]

  • IRIS Unibas. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Molport. (n.d.). 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

Sources

Elucidating the In Vitro Mechanism of Action of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one: A Technical Guide for Aminergic GPCR Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, fragment-based screening relies heavily on privileged scaffolds to identify novel pharmacophores. 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS: 884535-10-8)[1] serves as a highly versatile building block. The piperazine core is a well-established privileged scaffold in medicinal chemistry, particularly renowned for its ability to target aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors[2].

This whitepaper outlines the authoritative in vitro pharmacological methodologies required to elucidate the mechanism of action (MoA) of this compound and its derivatives. By establishing a self-validating cascade of radioligand binding and functional signal transduction assays, researchers can accurately map its pharmacodynamic profile.

Structural Rationale & Pharmacophore Analysis

The structural anatomy of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one dictates its in vitro behavior:

  • The Piperazine Anchor: The unsubstituted secondary amine of the piperazine ring is protonated at physiological pH (7.4). This positive charge is the critical pharmacophoric anchor, forming a highly conserved salt bridge with an aspartic acid residue (Asp3.32) located in the orthosteric binding pocket of aminergic GPCRs[2].

  • The 3-Hydroxypropanoyl Linker: The amide linkage restricts the conformation of the second nitrogen, while the terminal hydroxyl group provides a potent hydrogen bond donor/acceptor pair. This allows the fragment to probe extracellular loop (ECL) micro-pockets or engage in bitopic binding, a strategy often utilized to achieve selectivity between highly homologous receptors like D2 and D3[3].

Targeting specific aminergic receptors, such as 5-HT1A and 5-HT7, with piperazine derivatives has been strongly correlated with beneficial neuroprotective and antipsychotic effects[4].

In Vitro Mechanism of Action: The Screening Cascade

To define the MoA, we must separate affinity (does the drug bind?) from efficacy (what does the drug do once bound?).

MoA_Workflow Ligand 3-Hydroxy-1-(piperazin-1-yl) propan-1-one GPCR Aminergic GPCRs (e.g., 5-HT1A, D2/D3) Ligand->GPCR Salt Bridge (Asp3.32) G_protein Gαi/o Protein Coupling GPCR->G_protein Primary Pathway Arrestin β-Arrestin Recruitment GPCR->Arrestin Secondary Pathway cAMP Inhibition of Adenylate Cyclase (Decreased cAMP) G_protein->cAMP Internalization Receptor Internalization Arrestin->Internalization Assay1 TR-FRET cAMP Assay (Functional Readout) cAMP->Assay1 Quantification Assay2 BRET Biosensor Assay (Biased Agonism Readout) Internalization->Assay2 Quantification

In vitro mechanism of action workflow for piperazine-derived GPCR ligands.

Representative Quantitative Data Analysis

When screening piperazine fragments, data must be synthesized to compare orthosteric binding against functional output. Below is a representative data matrix demonstrating how 3-Hydroxy-1-(piperazin-1-yl)propan-1-one might profile as a baseline fragment compared to a mature clinical reference (e.g., Aripiprazole).

Table 1: Representative In Vitro Profiling Data

Target ReceptorAssay TypeReadout Metric3-Hydroxy-1-(piperazin-1-yl)propan-1-one (Fragment)Reference Standard (Aripiprazole)
5-HT1A Radioligand Binding Ki​ (nM)1,250 ± 1151.8 ± 0.2
5-HT1A TR-FRET cAMP EC50​ (nM)3,400 ± 2104.5 ± 0.6
D2 (Long) Radioligand Binding Ki​ (nM)> 10,0000.34 ± 0.05
D3 Radioligand Binding Ki​ (nM)4,500 ± 3200.8 ± 0.1
5-HT2A Radioligand Binding Ki​ (nM)> 10,0008.7 ± 1.2

Note: The affinity of piperazine analogs for D2, D3, and 5-HT1A receptors is well documented[5]. As a raw fragment, the compound exhibits low-micromolar affinity, serving as a starting point for hit-to-lead optimization.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must be designed to validate itself internally. The following protocols detail the exact methodologies required to generate the data in Table 1.

Protocol A: Radioligand Competitive Binding Assay (Affinity)

This assay determines the equilibrium dissociation constant ( Ki​ ) of the compound at the 5-HT1A receptor.

  • Step 1: Membrane Preparation. Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Step 2: Assay Incubation. In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM of [3H] -8-OH-DPAT (radioligand), and varying concentrations of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (10 pM to 100 µM).

  • Step 3: Defining Non-Specific Binding (NSB). Include control wells containing the radioligand and a vast excess (10 µM) of unlabeled WAY-100635.

    • Causality & Logic: Radioligands are lipophilic and stick non-specifically to plasticware. By saturating all true receptor sites with a high concentration of a known antagonist, any remaining radioactive signal is mathematically defined as "noise" (NSB). Subtracting NSB from Total Binding isolates the specific receptor-mediated signal, ensuring the calculated Ki​ is a true reflection of the compound's affinity.

  • Step 4: Filtration. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality & Logic: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself, thereby improving the assay's Signal-to-Background ratio.

  • Step 5: Data Analysis. Measure radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

This assay determines if the compound acts as an agonist or antagonist at Gαi​ -coupled receptors.

  • Step 1: Cell Plating. Plate 5-HT1A-expressing CHO-K1 cells in a 384-well microplate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX.

    • Causality & Logic: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, allowing the signal to accumulate to detectable levels during the assay window.

  • Step 2: Compound & Forskolin Addition. Add the test compound alongside 10 µM Forskolin. Incubate for 30 minutes at 37°C.

    • Causality & Logic: Because 5-HT1A is a Gαi​ -coupled receptor, its activation inhibits adenylate cyclase. In a resting cell, basal cAMP levels are too low to detect a meaningful decrease. Forskolin directly activates adenylate cyclase, artificially raising the cAMP "ceiling." This creates a robust assay window, allowing us to accurately measure the compound's ability to drive the receptor and push cAMP levels back down.

  • Step 3: TR-FRET Detection. Add the Europium-cryptate-labeled cAMP antibody (Donor) and d2-labeled cAMP (Acceptor).

    • Causality & Logic: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard ELISA because the time-delay measurement eliminates short-lived background auto-fluorescence from the test compounds—a common artifact in small-molecule screening.

  • Step 4: Readout & Validation. Read the plate at 615 nm and 665 nm. Calculate the Z'-factor using the Forskolin-only (max cAMP) and Forskolin + Reference Agonist (min cAMP) controls. A Z'-factor > 0.5 validates the assay plate for data extraction.

Conclusion

Evaluating 3-Hydroxy-1-(piperazin-1-yl)propan-1-one requires a rigorous, multi-tiered in vitro approach. By leveraging its piperazine core as a privileged anchor for aminergic GPCRs, and utilizing self-validating radioligand and functional assays, researchers can accurately map its pharmacodynamics. This systematic workflow ensures high-fidelity data generation, bridging the gap between raw chemical building blocks and optimized lead therapeutics.

References[1] Title: 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride | 884535-10-8 - Molport

Source: molport.com URL:[2] Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI Source: mdpi.com URL:[5] Title: Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed Source: nih.gov URL:[4] Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI Source: mdpi.com URL:[3] Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI Source: mdpi.com URL:

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Pharmacokinetic Profiling of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently employed to tune lipophilicity, enhance aqueous solubility, and establish critical electrostatic interactions with target proteins[1]. However, unsubstituted piperazines often present pharmacokinetic (PK) liabilities, including excessive basicity (leading to phospholipidosis) and rapid oxidative metabolism.

The derivatization of piperazine into 3-hydroxy-1-(piperazin-1-yl)propan-1-one introduces an amide linkage and a terminal hydroxyl group. This specific structural modification fundamentally alters the physicochemical and pharmacokinetic landscape of the molecule[2]. As a Senior Application Scientist, I have structured this guide to unpack the causality behind the PK behavior of this scaffold and provide robust, self-validating in vitro and in vivo protocols for its evaluation.

Physicochemical Foundations & ADME Causality

Understanding the PK profile of 3-hydroxy-1-(piperazin-1-yl)propan-1-one requires a mechanistic deconstruction of its functional groups:

  • The Amide Linkage: Acylating one of the piperazine nitrogens converts it from a basic amine to a neutral amide. This reduces the overall pKa of the molecule, mitigating the risk of lysosomal trapping and phospholipidosis often associated with dibasic piperazines[1].

  • The 3-Hydroxypropanoyl Moiety: The introduction of a hydroxyl group increases the topological polar surface area (tPSA) and provides a strong hydrogen bond donor/acceptor site. While this significantly enhances aqueous solubility[2], it can restrict passive transcellular diffusion across lipophilic biological membranes.

  • Transporter Liability: Piperazine derivatives are well-documented substrates and modulators of efflux transporters, particularly P-glycoprotein (P-gp)[3]. The spatial arrangement of the amide and the basic amine in this scaffold necessitates rigorous bidirectional permeability testing to rule out efflux-limited absorption.

In Vitro ADME Profiling Workflows

To accurately predict the in vivo behavior of these derivatives, we must employ self-validating in vitro systems. The following protocols detail the critical assays required for this scaffold.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Because the 3-hydroxy group limits passive diffusion and the piperazine core may interact with P-gp[3], a bidirectional Caco-2 assay is mandatory to assess intestinal absorption and efflux ratios.

Reagents & Setup:

  • Cells: Caco-2 human colon carcinoma cells (ATCC HTB-37).

  • Buffers: Apical buffer (HBSS + 10 mM MES, pH 6.0) and Basolateral buffer (HBSS + 10 mM HEPES + 4% FBS, pH 7.4)[4]. This pH gradient mimics the physiological conditions of the human intestinal tract[5].

  • Controls: Propranolol (high passive permeability), Atenolol (low passive permeability), and Quinidine (P-gp substrate)[4].

Step-by-Step Methodology:

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate Transwell® inserts (1 × 10⁵ cells/cm²) and culture for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting TEER > 500 Ω·cm² to ensure tight junction integrity[4].

  • Equilibration: Wash the monolayers twice with pre-warmed HBSS and incubate for 30 minutes at 37°C.

  • Dosing (A-to-B and B-to-A):

    • Apical to Basolateral (A→B): Add 10 µM of the derivative to the apical chamber. Add fresh basolateral buffer to the receiver chamber.

    • Basolateral to Apical (B→A): Add 10 µM of the derivative to the basolateral chamber. Add fresh apical buffer to the receiver chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 indicates active efflux.

Protocol 2: Hepatic Microsomal Stability & CYP450 Phenotyping

Piperazine amides are primarily metabolized via CYP3A4/CYP2D6-mediated oxidation (N-dealkylation, N-oxidation) and hepatic amidases (amide hydrolysis)[6].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 1 µM of the test derivative.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Mechanistic Pathway Visualization

The metabolic fate of 3-hydroxy-1-(piperazin-1-yl)propan-1-one derivatives is multi-modal. The diagram below illustrates the primary biotransformation pathways, highlighting the vulnerability of the amide bond and the terminal hydroxyl group.

MetabolicPathway Parent 3-Hydroxy-1-(piperazin-1-yl) propan-1-one CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 Phase I UGT UGT Enzymes O-Glucuronidation Parent->UGT Phase II Amidase Hepatic Amidases Amide Hydrolysis Parent->Amidase Cleavage Met1 N-Oxide / N-Dealkylated Metabolites CYP3A4->Met1 Met2 O-Glucuronide Conjugate UGT->Met2 Met3 Free Piperazine + 3-Hydroxypropanoic Acid Amidase->Met3

Fig 1: Primary hepatic biotransformation pathways of 3-hydroxy-1-(piperazin-1-yl)propan-1-one.

In Vivo Pharmacokinetic Evaluation

To translate in vitro findings, a standard rodent PK study is utilized. Due to the high aqueous solubility imparted by the hydroxyl group, formulation in standard aqueous vehicles (e.g., 5% DMSO / 95% Saline) is typically sufficient.

Study Design:

  • Species: Male Sprague-Dawley rats (n=3 per route).

  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection.

  • Oral (PO) Cohort: 10 mg/kg administered via oral gavage.

  • Sampling: Serial blood collection via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Quantitative Data Presentation

The table below summarizes the typical pharmacokinetic parameters expected for optimized derivatives within this structural class, assuming moderate metabolic stability and low efflux liability.

PK ParameterUnitIntravenous (IV)Oral (PO)Biological Implication
Cmax​ ng/mL-450 - 600Adequate oral absorption despite hydroxyl group.
Tmax​ hr-1.0 - 2.0Moderate absorption rate; typical for amides.
AUC0−∞​ hr*ng/mL1200 - 15002500 - 3200Good systemic exposure.
t1/2​ hr2.5 - 3.53.0 - 4.0Sufficient half-life for once or twice-daily dosing.
CL mL/min/kg20 - 30-Moderate hepatic clearance[6].
Vdss​ L/kg1.5 - 2.5-Wide tissue distribution; piperazine basicity drives tissue partitioning.
Bioavailability (F) %-40 - 55%Limited by first-pass amide hydrolysis and potential P-gp efflux.

Note: Data represents aggregated typical values for piperazine-amide scaffolds optimized for CNS or systemic targets.

Conclusion

The 3-hydroxy-1-(piperazin-1-yl)propan-1-one scaffold offers a highly tunable platform for drug discovery. By converting one basic nitrogen to an amide and introducing a hydroxyl group, medicinal chemists can achieve superior aqueous solubility and mitigate phospholipidosis risks[1],[2]. However, successful development requires strict monitoring of P-gp efflux liability[3] and metabolic stability against hepatic amidases[6]. Utilizing the rigorous, self-validating protocols outlined in this guide will ensure the generation of high-fidelity ADME data, accelerating the optimization of these derivatives into clinical candidates.

References

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics - ACS Publications.[5] URL:[Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI.[4] URL:[Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition.[6] URL:[Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.[2] URL:[Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.[3] URL:[Link]

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Preclinical Toxicity and Safety Evaluation of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Document Type: Technical Guide & Whitepaper

Executive Summary & Chemical Rationale

The compound 3-Hydroxy-1-(piperazin-1-yl)propan-1-one represents a critical structural motif frequently encountered in the synthesis of psychoactive substances, anthelmintics, and novel pharmacological agents. Structurally, it combines a highly basic piperazine core with a 3-hydroxypropanoyl moiety. While the piperazine ring is a privileged scaffold in drug discovery, it carries well-documented toxicological liabilities, particularly concerning neurotoxicity and hepatotoxicity.

The addition of the 3-hydroxypropanoyl group increases the molecule's lipophilicity compared to unsubstituted piperazine, enhancing its ability to cross the blood-brain barrier (BBB) while simultaneously providing a hydroxyl site for Phase II metabolism (glucuronidation). This technical guide synthesizes the toxicodynamics, causality of adverse events, and self-validating preclinical protocols required to rigorously evaluate the safety of this compound in murine and canine models.

Mechanistic Toxicology: Causality in Animal Models

To design effective safety protocols, researchers must first understand the causality behind the expected toxicological endpoints. The toxicity of piperazine-propanone derivatives is not random; it is driven by specific receptor interactions and metabolic pathways.

Neurotoxicity via GABAergic Agonism

Piperazine derivatives exhibit a structural mimicry to γ-aminobutyric acid (GABA). In vivo, these compounds act as weak GABA receptor agonists. By binding to GABA_A receptors, they induce chloride ion influx, leading to neuronal hyperpolarization. In animal models (particularly felines and canines, which are highly sensitive), this manifests as ataxia, tremors, and severe electroencephalogram (EEG) alterations. Human and animal data suggest a Lowest Observed Adverse Effect Level (LOAEL) for acute neurotoxicity around 110 mg/kg for the base piperazine structure 1. The enhanced lipophilicity of the propan-1-one derivative likely lowers this threshold due to increased CNS penetrance.

Hepatotoxicity via CYP-Mediated Oxidative Stress

The hepatic clearance of piperazine designer drugs and their derivatives is primarily catalyzed by polymorphically expressed Cytochrome P450 enzymes, notably CYP2D6 and CYP3A4 2. N-dealkylation and oxidation of the piperazine ring generate reactive oxygen species (ROS) and electrophilic intermediates. If the rate of reactive metabolite formation exceeds the hepatocellular capacity for glutathione conjugation, oxidative stress ensues. Sub-chronic administration in rat models has been proven to cause dose-dependent, statistically significant elevations in aspartate transaminase (AST) and alanine transaminase (ALT), confirming hepatocellular necrosis 3.

Cardiotoxicity via K+ Channel Blockade

Piperazine derivatives are known to prolong the cardiac action potential by blocking outward rectifying potassium (K+) channels. In conscious animal models, this results in dose-dependent prolongation of P-R, Q-T, and J-T intervals on an electrocardiogram (ECG), increasing the risk of fatal arrhythmias 3.

ToxicityMechanism A 3-Hydroxy-1-(piperazin-1-yl) propan-1-one B Hepatic Metabolism (CYP2D6 / CYP3A4) A->B Absorption C GABA Receptor Agonism A->C BBB Penetration D Reactive Metabolites (ROS Generation) B->D Oxidation E Neurotoxicity (Ataxia, EEG Changes) C->E CNS Inhibition F Hepatotoxicity (AST/ALT Elevation) D->F Cellular Stress

Fig 1. Proposed metabolic and toxicological pathways of piperazine-propanone derivatives.

Quantitative Safety Data Summaries

The following tables synthesize expected toxicological thresholds based on validated analog data for piperazine and its soluble salts 4, 5.

Table 1: Preclinical Toxicity Endpoints (Murine & Canine Models)
Toxicity ParameterAnimal ModelRouteObserved/Predicted ValueMechanistic Note
Acute LD50 Rat (Sprague-Dawley)Oral~2,050 - 2,600 mg/kgLow acute lethality; death preceded by dyspnea and convulsions.
Acute LD50 MouseOral~1,900 - 2,730 mg/kgSlightly higher sensitivity than rats.
NOAEL (Liver) Dog (Beagle)Oral25 mg/kg/dayBased on 13-week repeated dose study; absence of AST/ALT spikes.
LOAEL (Neuro) Rabbit / CatOral50 mg/kg/dayEEG alterations, ataxia, and cholinergic effects observed.
Dermal LD50 Rabbit (NZ White)Dermal> 8,300 mg/kgPoor dermal absorption due to ionization at physiological pH.
Table 2: ADME-Tox Profiling Markers
Pharmacokinetic PhaseTarget / EnzymeImplication for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one
Absorption Gastrointestinal TractRapidly absorbed; peak plasma concentration within 1-2 hours.
Distribution Blood-Brain Barrier (BBB)High penetrance predicted due to lipophilic propanone moiety.
Metabolism CYP2D6, Phase II UGTsN-oxidation (toxic) vs. Glucuronidation of the 3-OH group (detoxification).
Excretion RenalPrimarily excreted via urine; minor fraction in feces (~16%).

Standardized Experimental Protocols for Preclinical Validation

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . This means the inclusion of internal controls and reversibility cohorts to definitively prove that observed effects are caused by the test article and not by experimental artifacts.

Protocol A: Acute Oral Toxicity & LD50 Determination (OECD TG 423)

Objective: Establish the acute toxic class and identify primary target organs for acute exposure.

Step-by-Step Methodology:

  • Animal Preparation: Fast nulliparous, non-pregnant female Sprague-Dawley rats (n=3 per step) overnight prior to dosing. Withhold food for 3-4 hours post-dosing.

  • Dose Formulation: Dissolve 3-Hydroxy-1-(piperazin-1-yl)propan-1-one in sterile water or 0.5% methylcellulose (if lipophilicity limits aqueous solubility).

  • Administration: Administer a starting dose of 300 mg/kg via oral gavage.

    • Causality Check: If 0/3 animals die, escalate to 2,000 mg/kg. If 2-3 die, de-escalate to 50 mg/kg.

  • Functional Observational Battery (FOB): Monitor continuously for the first 4 hours, focusing on GABAergic signs: staggering, tremors, scrubby coat, and saltation (abrupt movements) 5.

  • Necropsy: Euthanize survivors at Day 14. Perform macroscopic evaluation of the liver and brain to check for acute edema or necrosis.

Protocol B: 90-Day Sub-Chronic Toxicity with Reversibility Cohort (OECD TG 408)

Objective: Determine the NOAEL and evaluate cumulative hepatotoxicity and neurotoxicity.

Step-by-Step Methodology:

  • Group Assignment: Randomize 100 Sprague-Dawley rats into 5 groups (n=10/sex/group): Control, Low Dose (30 mg/kg), Mid Dose (60 mg/kg), High Dose (100 mg/kg), and a Satellite Reversibility Group (Control and High Dose only).

  • Dosing: Administer the compound daily via oral gavage for 90 days.

  • In-Life Monitoring (Cardiotoxicity Check): Conduct ECGs on Days 30, 60, and 90 to monitor for Q-T interval prolongation (indicative of K+ channel blockade).

  • Clinical Pathology (Hepatotoxicity Check): Draw blood on Day 90. Quantify AST, ALT, alkaline phosphatase (ALP), and total bilirubin.

    • Self-Validating Step: A dose-dependent rise in AST/ALT must correlate with histopathological findings of hepatocellular necrosis to confirm true hepatotoxicity rather than transient enzyme induction 3.

  • Reversibility Assessment: Cease dosing for the Satellite Group on Day 90 and observe for an additional 28 days. If AST/ALT levels normalize, the hepatotoxic mechanism is confirmed to be acute oxidative stress rather than permanent fibrotic damage.

Workflow S1 Acclimatization (Sprague-Dawley Rats, 7 Days) S2 Dosing Regimen (0, 30, 60, 100 mg/kg/day) S1->S2 S3 In-Life Observations (Body Weight, FOB, ECG) S2->S3 S4 Terminal Endpoints (Day 90) S3->S4 S4_1 Clinical Pathology (AST, ALT, Bilirubin) S4->S4_1 S4_2 Histopathology (Liver, Brain, Heart) S4->S4_2

Fig 2. 90-Day sub-chronic toxicity assessment workflow in murine models.

References

  • OECD SIDS Initial Assessment Profile for Piperazine.
  • Committee for Veterinary Medicinal Products - Piperazine Summary Report.European Medicines Agency (EMA).
  • Piperazine: Human Health Tier II Assessment.
  • The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model.Science Alert / Asian Journal of Biochemistry.
  • Chemistry, pharmacology, toxicology, and hepatic metabolism of designer drugs of the amphetamine, piperazine, and pyrrolidinophenone types.PubMed / Therapeutic Drug Monitoring.

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3-Hydroxy-1-(piperazin-1-yl)propan-1-one: Scaffold Mechanics, Receptor Binding Affinity, and Selectivity Profiling in GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive therapeutics relies heavily on privileged scaffolds that can be precisely tuned to target specific G protein-coupled receptors (GPCRs). Among these, the 3-hydroxy-1-(piperazin-1-yl)propan-1-one (3-HPP) motif (CAS: 884535-10-8) and its closely related 1-acylpiperazine derivatives have emerged as critical structural components. This technical guide explores the mechanistic causality behind the 3-HPP scaffold's binding affinity, details its target selectivity across aminergic receptors (5-HT1A, D4, 5-HT6), and provides self-validating experimental protocols for quantifying these interactions.

Structural Determinants and Mechanistic Causality

The pharmacological versatility of the 3-HPP scaffold is not coincidental; it is dictated by specific, quantifiable thermodynamic interactions within the orthosteric binding pockets of monoamine GPCRs.

When evaluating the binding of 3-HPP derivatives to aminergic receptors, three structural pillars dictate affinity:

  • The Basic Piperazine Nitrogen (N4): At physiological pH (7.4), the distal nitrogen of the piperazine ring is protonated. This allows it to form a highly conserved, charge-reinforced salt bridge with the aspartate residue (e.g., Asp3.32) located in transmembrane helix 3 (TM3) of serotonin and dopamine receptors.

  • The Propan-1-one Linker: The three-carbon chain provides the optimal spatial geometry (approximately 3.5 to 4.5 Å) required to bridge the deep TM3 aspartate anchor and the more superficial hydrophobic pockets formed by TM5 and TM6.

  • The 3-Hydroxyl and Carbonyl Moieties: The hydroxyl group acts as a potent hydrogen-bond donor, while the carbonyl oxygen serves as an acceptor. These functional groups interact with specific polar residues (such as Ser5.42 or Asn6.55), stabilizing the ligand-receptor complex and driving subtype selectivity.

As demonstrated in molecular docking studies of related benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives , the electrostatic and hydrophobic interactions facilitated by this exact spatial arrangement are the primary drivers of micromolar to nanomolar binding affinities.

Pathway Ligand 3-HPP Derivative (Agonist/Antagonist) Receptor Aminergic GPCR (e.g., 5-HT1A / D4) Ligand->Receptor Orthosteric Binding (Asp3.32 Interaction) GProtein Gi/o Protein Complex (αi, β, γ subunits) Receptor->GProtein Conformational Change Effector Adenylate Cyclase (Effector Enzyme) GProtein->Effector Gαi-mediated Inhibition SecondMsgr cAMP Production (Downregulated) Effector->SecondMsgr Decreased Catalysis

Fig 1. GPCR signaling modulation by 3-HPP derivatives via Gi/o protein pathways.

Target Selectivity Profiles

The derivatization of the 3-HPP scaffold yields distinct selectivity profiles depending on the terminal aryl or heteroaryl substitutions.

5-HT1A and Serotonin Transporter (SERT) Dual Action

Modifying the 3-HPP core by attaching bulky aryl groups often yields compounds with dual affinity for both the 5-HT1A receptor and the serotonin transporter. This dual mechanism is highly sought after in modern antidepressant design. Research into 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives has shown that maintaining the oxygenation on the propyl chain (as an alcohol or ketone) is critical for anchoring the molecule within the SERT binding site, achieving Ki​ values as low as 20 nM for both targets .

Dopamine D4 Receptor Agonism

When the amide or ketone moiety of the propan-1-one linker is converted to an oxime, the scaffold exhibits a dramatic shift in selectivity toward the Dopamine D4 receptor. 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes have been identified as potent D4 agonists. The rigidity introduced by the oxime double bond restricts the conformational freedom of the piperazine ring, aligning it perfectly with the D4 orthosteric site and yielding EC50​ values as low as 2.3 nM .

5-HT6 Receptor Antagonism

Conversely, attempting to target the 5-HT6 receptor with the 1-(piperazin-1-yl)propan-1-one scaffold (e.g., via arylsulfonylindole substitutions) generally results in poor binding affinity. The steric bulk of the propan-1-one linker clashes with the narrower binding cleft of the 5-HT6 receptor, demonstrating the scaffold's inherent structural bias toward 5-HT1A and D2-like receptors .

Quantitative Binding Data

The following table summarizes the structure-activity relationship (SAR) and binding affinities of 3-HPP and related 1-(piperazin-1-yl)propan-1-one derivatives across aminergic targets.

Compound Scaffold / ModificationTarget ReceptorRadioligand UsedBinding Affinity ( Ki​ / EC50​ )Functional Role
1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one 5-HT1A[³H]-8-OH-DPAT Ki​ = 2.30 µMPartial Agonist
1-aryl-3-(4-arylpiperazin-1-yl)propan-1-ol 5-HT1A / SERT[³H]-8-OH-DPAT / [³H]-Citalopram Ki​ = 20 nM (Dual)Antagonist / Reuptake Inhibitor
1-aryl-3-(4-pyridinepiperazin-1-yl)propan-1-one oxime Dopamine D4[³H]-Spiperone EC50​ = 2.3 nMFull Agonist
1-[1-(arylsulfonyl)-1H-indole-3-yl]-3-(piperazin-1-yl)propan-1-one 5-HT6[¹²⁵I]-SB-258585 >10μM (Low Affinity)Inactive

Experimental Methodologies: Self-Validating Radioligand Binding Protocols

To accurately determine the binding affinity ( Ki​ ) of novel 3-HPP derivatives, researchers must employ a self-validating competitive radioligand binding assay. The protocol below is engineered to eliminate false positives and ensure that the measured displacement is strictly receptor-mediated.

Causality in Assay Design
  • Buffer Composition: The assay buffer (50 mM Tris-HCl, pH 7.4) is supplemented with 10 mM MgCl2​ . Causality: Divalent magnesium ions are critical for stabilizing the high-affinity agonist state of the GPCR-G protein complex. Without Mg2+ , the receptor uncouples from the G-protein, artificially lowering the apparent affinity of agonist ligands.

  • Filter Treatment: Glass fiber filters (GF/C) are pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Because piperazine derivatives are positively charged at pH 7.4, untreated filters would result in massive non-specific binding (NSB). PEI treatment drastically increases the signal-to-noise ratio.

  • Self-Validation (NSB Definition): A parallel control using 10 µM of an unlabeled reference ligand (e.g., Serotonin for 5-HT1A) is mandatory. This defines the absolute baseline of non-specific binding, ensuring the radioactive counts measured are exclusively from the orthosteric site.

Step-by-Step Workflow
  • Membrane Preparation: Harvest HEK-293 cells stably expressing the target receptor (e.g., human 5-HT1A). Homogenize in ice-cold 50 mM Tris-HCl buffer and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10–20 µ g/well .

  • Incubation: In a 96-well plate, combine:

    • 50 µL of the radioligand (e.g., 1.5 nM [³H]-8-OH-DPAT).

    • 50 µL of the 3-HPP test compound (serial dilutions from 10−11 to 10−4 M) OR 10 µM unlabeled serotonin for NSB determination.

    • 100 µL of the membrane suspension.

  • Equilibration: Incubate the microplates at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C filters using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to rapidly clear unbound radioligand without disturbing the bound equilibrium.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow cluster_0 Phase 1: Preparation & Incubation cluster_1 Phase 2: Isolation & Quantification N1 Cell Membrane Harvesting (HEK-293 expressing target GPCR) N2 Assay Buffer Equilibration (50 mM Tris-HCl, pH 7.4, + MgCl2) N1->N2 N3 Ligand Addition Radioligand + 3-HPP Competitor N2->N3 N4 Rapid Vacuum Filtration (GF/C filters, 0.3% PEI soaked) N3->N4 Incubate 60 min at 25°C N5 Washing (Ice-cold buffer to remove unbound) N4->N5 N6 Liquid Scintillation Counting (Quantify bound radioligand) N5->N6

Fig 2. Self-validating radioligand binding assay workflow for 3-HPP derivatives.

Conclusion

The 3-hydroxy-1-(piperazin-1-yl)propan-1-one scaffold is a highly tunable pharmacophore. By understanding the thermodynamic causality of its basic nitrogen and oxygenated linker, researchers can predictably steer its selectivity toward 5-HT1A, SERT, or D4 receptors. The integration of stringent, self-validating radioligand binding protocols ensures that the structure-activity relationships derived from these compounds are both reproducible and translationally relevant for neuropharmacological drug development.

References

  • Pessoa-Mahana, H., Recabarren-Gajardo, G., Fiedler Temer, J., et al. (2012). Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors. Molecules.[Link]

  • Martínez-Esparza, J., Oficialdegui, A. M., Pérez-Silanes, S., et al. (2001). New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants. Journal of Medicinal Chemistry.[Link]

  • Enguehard-Gueiffier, C., Hubner, H., El Kihel, L., et al. (2006). 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one Oximes as Potent Dopamine D4 Receptor Agonists for the Treatment of Erectile Dysfunction. ACS Publications / Journal of Medicinal Chemistry.[Link]

  • Pérez-Silanes, S., et al. (2018). 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one. MDPI Molbank.[Link]

In Vivo Pharmacokinetics of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one: A Technical Guide to Clearance and Half-Life Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS: 856846-09-8) is a highly polar, low-molecular-weight piperazine derivative frequently utilized as a synthetic building block and structural fragment in drug discovery. Because it is a hydrophilic fragment rather than a final clinical candidate, empirical in vivo pharmacokinetic (PK) data is not widely cataloged. However, determining its in vivo half-life ( t1/2​ ) and clearance ( CL ) is critical when optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of larger molecules incorporating this moiety.

This whitepaper provides a comprehensive, self-validating experimental framework for determining the in vivo clearance and half-life of this compound. By synthesizing structural ADME predictions with established in vivo methodologies for piperazine derivatives, this guide equips researchers with the exact protocols required to quantify its pharmacokinetic behavior.

Physicochemical Profiling & ADME Predictions

The pharmacokinetic behavior of any molecule is fundamentally dictated by its physicochemical properties. 3-Hydroxy-1-(piperazin-1-yl)propan-1-one features a basic piperazine ring and a hydrophilic hydroxypropanone tail. These features drive a predictable PK profile characterized by rapid systemic clearance and a short half-life.

Table 1: Physicochemical Properties & Pharmacokinetic Implications

PropertyValuePK Implication
Molecular Weight 158.20 g/mol Small molecular radius facilitates unhindered glomerular filtration in the kidneys.
LogP (Predicted) < 0 (Highly Polar)Low volume of distribution ( Vss​ ); restricted primarily to extracellular fluid; poor passive membrane permeability.
pKa (Piperazine N) ~9.8Positively charged at physiological pH (7.4); prime substrate for Organic Cation Transporters (OCTs) in the renal proximal tubule.
Functional Groups Secondary amine, HydroxylHighly susceptible to Phase II glucuronidation (at the -OH group) and Phase I N-dealkylation/oxidation.

Causality Insight: Because the molecule is highly polar and positively charged at physiological pH, it will not readily partition into adipose tissue. Consequently, its volume of distribution will be low. When a low Vss​ is coupled with active renal secretion, the resulting elimination half-life is mathematically forced to be short ( t1/2​=0.693×Vss​/CL ).

Mechanistic Pathways of Clearance

Piperazine derivatives generally exhibit rapid systemic clearance, with half-lives ranging from 1 to 6 hours depending on structural substitutions (). For example, the structurally related metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) demonstrates a terminal elimination half-life of approximately 79 minutes in rats (), while more complex derivatives like benzylpiperazine (BZP) show an elimination half-life of 5.5 hours in humans ().

For 3-Hydroxy-1-(piperazin-1-yl)propan-1-one, clearance is expected to be a dual-pathway system:

  • Renal Clearance ( CLR​ ): Driven by glomerular filtration and active tubular secretion via OCT1/OCT2 transporters ().

  • Hepatic Clearance ( CLH​ ): Driven by Phase II UGT-mediated glucuronidation of the primary hydroxyl group.

Pathway A 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (Systemic Circulation) B Hepatic Clearance (Liver) A->B Hepatic Blood Flow C Renal Clearance (Kidneys) A->C Renal Blood Flow D Phase II Metabolism (Glucuronidation) B->D E Phase I Metabolism (N-dealkylation) B->E F Glomerular Filtration C->F G Active Tubular Secretion (OCTs) C->G H Biliary Excretion (Feces) D->H I Urinary Excretion (Urine) D->I E->I F->I G->I

Predicted in vivo clearance and metabolic pathways for the piperazine derivative.

Experimental Methodology for PK Determination

To empirically determine the half-life and clearance, a crossover in vivo study in a rodent model (Sprague-Dawley rats) is required. The protocol below is designed as a self-validating system , ensuring that formulation integrity, matrix effects, and analytical drift are continuously monitored and corrected.

Workflow S1 Dosing (IV/PO in Rats) S2 Serial Blood Sampling S1->S2 S3 Plasma Prep (Protein PPT) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 NCA PK Modeling S4->S5

Step-by-step in vivo pharmacokinetic experimental workflow and NCA modeling.

Step 1: Formulation and Dosing
  • Intravenous (IV) Formulation: 1 mg/kg in 0.9% Saline.

    • Causality: Saline is chosen because the compound is highly water-soluble; co-solvents (like DMSO) are unnecessary and could artificially alter hemodynamics.

  • Oral (PO) Formulation: 5 mg/kg in 0.9% Saline.

  • Validation Check: Analyze pre-dose and post-dose formulation aliquots via LC-UV to confirm the exact administered dose.

Step 2: Serial Blood Sampling
  • Subjects: Male Sprague-Dawley rats (n=3 per route), jugular vein cannulated.

  • Timepoints (IV): 2, 5, 15, 30, 60, 120, 240, 360, and 480 minutes.

    • Causality: Because piperazine fragments clear rapidly, early dense sampling (2, 5, 15 min) is critical to accurately capture the distribution phase ( C0​ ) and calculate the true Volume of Distribution ( Vd​ ).

  • Matrix Collection: Collect 200 µL of blood into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to harvest plasma.

    • Causality: K2EDTA chelates calcium, preventing coagulation while simultaneously inhibiting plasma esterases that might degrade the compound ex vivo.

Bioanalytical Quantification Strategy (LC-MS/MS)

Quantifying a highly polar, low-molecular-weight compound requires specific chromatographic strategies. Standard C18 columns will fail to retain the compound, causing it to elute in the void volume where severe ion suppression occurs.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation):

    • Transfer 20 µL of rat plasma to a 96-well plate.

    • Add 100 µL of cold Acetonitrile (ACN) containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Piperazine-d8.

    • Self-Validation: The SIL-IS perfectly co-elutes with the analyte, correcting for any matrix-induced ion suppression or extraction recovery losses.

    • Vortex for 2 minutes, then centrifuge at 4,000 × g for 15 minutes.

  • Chromatography (HILIC):

    • Inject 2 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge BEH Amide).

    • Causality: HILIC uses a highly organic mobile phase initially, which perfectly matches the high-ACN sample extract, preventing solvent-mismatch peak distortion while strongly retaining the polar piperazine.

  • Mass Spectrometry (ESI+ MRM):

    • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Monitor the transition of the protonated parent ion [M+H]+ ( m/z 159.1) to its dominant piperazine fragment.

Pharmacokinetic Modeling & Expected Parameters

Following quantification, plasma concentration-time data must be subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin.

Key Pharmacokinetic Equations:
  • Elimination Rate Constant ( kel​ ): Calculated from the slope of the terminal log-linear phase of the concentration-time curve.

  • Half-Life ( t1/2​ ): t1/2​=ln(2)/kel​

  • Clearance ( CL ): CL=DoseIV​/AUC0−∞​

  • Volume of Distribution at Steady State ( Vss​ ): Vss​=CL×MRT (Mean Residence Time).

Based on the structural homology to known piperazines, the following PK parameters are theoretically expected in a rodent model:

Table 2: Expected Pharmacokinetic Parameters (Rodent Model)

ParameterSymbolExpected RangePhysiological Rationale
Systemic Clearance CL 15 - 35 mL/min/kgHigh clearance driven by active renal tubular secretion and moderate hepatic Phase II metabolism.
Volume of Distribution Vss​ 0.6 - 1.5 L/kgLimited distribution outside of highly perfused organs due to high hydrophilicity.
Elimination Half-Life t1/2​ 0.8 - 2.0 hoursRapid elimination resulting from the combination of high CL and low Vss​ .
Absolute Bioavailability F 40% - 70%Moderate absorption; high solubility but limited permeability across the GI tract lipid bilayer.

References

  • Zuideveld, K. P., Treijtel, N., Maas, H. J., Gubbens-Stibbe, J. M., Peletier, L. A., & Danhof, M. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International.[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. PubChem.[Link]

Methodological & Application

Application Note: High-Purity Synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one via Orthogonal Protection

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Retrosynthetic Analysis

The synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one presents specific chemoselectivity challenges. Direct reaction of piperazine with β -propiolactone is historically documented but heavily discouraged in modern pharmaceutical settings due to the severe toxicity and alkylating hazards of the lactone. Conversely, direct coupling of unprotected piperazine with 3-hydroxypropanoic acid typically results in complex mixtures of mono-acylated, di-acylated, and esterified byproducts.

To ensure high yield, absolute chemoselectivity, and scalability, we employ an orthogonal protection strategy . By utilizing N-Boc-piperazine and 3-(benzyloxy)propanoic acid, we eliminate the risk of di-acylation and unwanted esterification. The coupling is driven by [1], which stabilizes the active ester via a neighboring group effect, significantly accelerating the reaction kinetics compared to standard carbodiimides.

Process Workflow

SynthesisRoute SM1 N-Boc-piperazine + 3-(benzyloxy)propanoic acid Step1 Amide Coupling HATU / DIPEA / DMF SM1->Step1 Int1 Intermediate 1 O-Benzyl-N-Boc-amide Step1->Int1 Step2 Hydrogenolysis H2 / Pd/C / MeOH Int1->Step2 Int2 Intermediate 2 N-Boc-alcohol Step2->Int2 Step3 Deprotection TFA / DCM Int2->Step3 Product 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (Target Molecule) Step3->Product

Fig 1: Orthogonal synthesis workflow for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis. This scale is optimal for initial process validation and analytical characterization.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
N-Boc-piperazine186.251.01.86 gPrimary Amine / Scaffold
3-(benzyloxy)propanoic acid180.201.11.98 gAcylating Agent
HATU380.231.24.56 gCoupling Reagent
DIPEA (N,N-Diisopropylethylamine)129.242.54.35 mLNon-nucleophilic Base
DMF (Anhydrous)73.09N/A20.0 mLSolvent
Palladium on Carbon (10% wt)N/A0.05 (cat)200 mgHydrogenation Catalyst
Trifluoroacetic Acid (TFA)114.02Excess5.0 mLAcidic Deprotecting Agent

Step-by-Step Methodologies (Self-Validating Protocol)

Every step in this protocol includes an In-Process Control (IPC) to ensure the system is self-validating. Do not proceed to the next phase without confirming the IPC criteria.

Phase 1: Amide Coupling (Synthesis of Intermediate 1)

Causality Insight: DIPEA is added before HATU to ensure the carboxylic acid is fully deprotonated, preventing the premature degradation of the uronium salt.

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-(benzyloxy)propanoic acid (1.98 g, 11 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (4.35 mL, 25 mmol) to the solution, followed by HATU (4.56 g, 12 mmol). Stir at room temperature (20-25 °C) for 15 minutes to pre-form the active ester.

  • Coupling: Add N-Boc-piperazine (1.86 g, 10 mmol) in one portion. The reaction mixture will typically turn slightly yellow.

  • Agitation: Stir the reaction at room temperature for 2 hours.

  • IPC (Self-Validation): Perform LC-MS analysis. The reaction is complete when the N-Boc-piperazine peak is consumed and a new peak corresponding to [M+H]+ = 349.2 appears.

  • Workup: Dilute the mixture with Ethyl Acetate (100 mL) and wash sequentially with 5% aqueous citric acid (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Intermediate 1 as a viscous oil.

Phase 2: O-Debenzylation via Hydrogenolysis (Synthesis of Intermediate 2)

Causality Insight: Standard benzyl ethers require active palladium surfaces. Methanol is chosen as the solvent because it facilitates high hydrogen solubility and stabilizes the polar intermediate.

  • Preparation: Dissolve the crude Intermediate 1 in HPLC-grade Methanol (30 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg). Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times. Stir vigorously under an H2 atmosphere at room temperature for 4-6 hours.

  • IPC (Self-Validation): Analyze via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, replaced by a more polar spot (Rf ~0.4).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the filter cake with additional Methanol (20 mL). Concentrate the filtrate in vacuo to afford Intermediate 2 (tert-butyl 4-(3-hydroxypropanoyl)piperazine-1-carboxylate).

Phase 3: N-Boc Deprotection and Free Base Isolation

Causality Insight: The final product is highly polar (containing both a secondary amine and a primary alcohol). Traditional aqueous basic extraction will result in massive product loss to the aqueous layer. Therefore, we utilize an anhydrous deprotection and a basic ion-exchange resin for neutralization.

  • Preparation: Dissolve Intermediate 2 in anhydrous Dichloromethane (DCM, 15 mL) and cool to 0 °C in an ice bath.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA, 5.0 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • IPC (Self-Validation): LC-MS analysis should confirm the complete loss of the Boc group ([M+H]+ = 159.1).

  • Concentration: Remove DCM and excess TFA under reduced pressure. Co-evaporate with Toluene (3 x 10 mL) to remove residual traces of TFA, yielding the product as a TFA salt.

  • Free Base Isolation: Dissolve the TFA salt in Methanol (10 mL) and add basic ion-exchange resin (e.g., Amberlyst A21) until the pH of the solution reaches 8-9. Stir for 30 minutes, filter the resin, and concentrate the filtrate.

  • Final Polish: Lyophilize the resulting residue from water to yield 3-Hydroxy-1-(piperazin-1-yl)propan-1-one as a high-purity solid or viscous oil.

References

To ensure the highest standards of scientific integrity, the methodologies applied in this protocol are grounded in established literature regarding peptide coupling and protecting group chemistry [2].

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3844375, 1-(Piperazin-1-yl)propan-1-one (Structural Reference Parent).[Link]

HPLC method development for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one quantification

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Development and Validation Guide for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Quantification

Executive Summary

The quantification of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one presents a unique set of chromatographic challenges due to its highly polar nature, basicity, and absence of a strong UV chromophore. This application note provides a definitive, causality-driven guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for this compound. By moving away from generic templates and focusing on the molecule's specific physicochemical profile, this guide establishes a self-validating analytical framework suitable for both bulk assay (Category I) and trace impurity profiling (Category II), fully aligned with the latest ICH Q2(R2) and USP <1225> guidelines.

Physicochemical Profiling & Analytical Causality

To design a robust method, we must first deconstruct the analyte. 3-Hydroxy-1-(piperazin-1-yl)propan-1-one consists of a piperazine ring where one nitrogen (N1) is bound to a 3-hydroxypropanoyl group (forming an amide), leaving the N4 nitrogen as a free secondary amine.

  • Causality of Detection Failure: The molecule lacks a conjugated π -electron system. Its only chromophore is the amide carbonyl, which absorbs weakly below 220 nm. Direct UV detection at these low wavelengths is highly susceptible to baseline drift from mobile phase solvents (e.g., methanol, TFA) and matrix interference[1][2].

  • Causality of Retention Failure: With a highly polar hydroxyl group and a basic secondary amine (pKa ~9.8), the molecule is predominantly ionized at typical acidic HPLC pH levels. This results in extreme hydrophilicity (logP < 0), causing the analyte to elute in the void volume of standard Reversed-Phase (C18) columns. Furthermore, interactions between the protonated amine and residual silanols on the silica support lead to severe peak tailing.

Method Development Strategies

Based on the physicochemical profile, standard RP-HPLC-UV is fundamentally incompatible with direct analysis. We must employ one of two targeted strategies based on the analytical goal:

  • Direct Analysis via HILIC: For bulk assay quantification (where sensitivity is less critical), Hydrophilic Interaction Liquid Chromatography (HILIC) paired with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) provides excellent retention for polar basic compounds without the need for derivatization.

  • Pre-Column Derivatization via RP-HPLC: For trace-level quantification (e.g., genotoxic impurity profiling or degradation tracking), the secondary amine must be chemically tagged. Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) yields a highly stable, UV-active, and fluorescent product. This reaction simultaneously neutralizes the basic amine, increases hydrophobicity for C18 retention, and shifts the absorption maximum to ~340 nm, completely bypassing low-wavelength matrix noise[2][3].

AnalyticalStrategy Target Target: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Properties Properties: - Basic Secondary Amine - High Polarity (Hydrophilic) - Lack of UV Chromophore Target->Properties Decision Primary Analytical Goal? Properties->Decision Assay Bulk Assay / Major Component (Category I) Decision->Assay High Conc. Trace Trace Impurity / Degradant (Category II) Decision->Trace Low Conc. HILIC HILIC Separation Detector: CAD, ELSD, or MS (Direct Analysis) Assay->HILIC Deriv Pre-column Derivatization (NBD-Cl) Reversed-Phase HPLC Detector: UV (340 nm) or FLD Trace->Deriv

Caption: Decision tree for selecting the appropriate HPLC method based on analytical goals.

Detailed Experimental Protocol: Pre-Column Derivatization (NBD-Cl)

This protocol focuses on the derivatization strategy, as it achieves maximum sensitivity using standard HPLC-UV instrumentation available in most laboratories[3].

A. Reaction Mechanism & Causality

NBD-Cl reacts specifically with primary and secondary amines via nucleophilic aromatic substitution.

  • Why pH 8.5? The reaction requires the amine to be in its unprotonated (nucleophilic) state. A borate buffer at pH 8.5 ensures a sufficient fraction of the secondary amine is deprotonated while preventing the rapid alkaline hydrolysis of the NBD-Cl reagent itself.

  • Why Quench with HCl? Adding acid shifts the pH below the amine's pKa, instantly halting the reaction and stabilizing the formed derivative for reproducible autosampler stability.

DerivatizationWorkflow Step1 1. Buffer Prep Borate Buffer pH 8.5 Step2 2. Reagent Addition Add NBD-Cl (in Methanol) Step1->Step2 Step3 3. Derivatization Incubate 60°C for 30 mins Step2->Step3 Step4 4. Quenching Add 0.1M HCl to stop reaction Step3->Step4 Step5 5. Analysis RP-HPLC Injection Step4->Step5

Caption: Step-by-step pre-column derivatization workflow using NBD-Cl.

B. Step-by-Step Methodology

Reagents: 0.1 M Sodium Borate buffer (pH 8.5), NBD-Cl (2 mg/mL in HPLC-grade Methanol), 0.1 M HCl.

  • Sample Preparation: Dissolve the sample containing 3-Hydroxy-1-(piperazin-1-yl)propan-1-one in the borate buffer to achieve a target concentration within the linear range.

  • Derivatization: Transfer 1.0 mL of the sample solution to an amber glass vial (NBD-Cl is light sensitive). Add 1.0 mL of the NBD-Cl methanolic solution.

  • Incubation: Seal the vial and incubate in a water bath at 60°C for exactly 30 minutes[2].

  • Quenching: Remove the vial, cool to room temperature (water bath for 2 mins), and immediately add 0.5 mL of 0.1 M HCl to quench the reaction.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

C. Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (20% B), 2-10 min (20% 60% B), 10-12 min (60% 100% B), 12-15 min (100% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 340 nm (or Fluorescence: Ex 340 nm / Em 530 nm for ultra-trace analysis).

D. The Self-Validating System (System Suitability)

To ensure the protocol is a self-validating system, the following sequence MUST be executed prior to sample analysis:

  • Diluent Blank: Confirms no system carryover.

  • Reagent Blank (Buffer + NBD-Cl + HCl): Identifies peaks from NBD-Cl hydrolysis (typically eluting early) to ensure they do not co-elute with the target derivative.

  • SST Standard (6 replicates): Validates system precision. Acceptance: %RSD of peak area 2.0%, Tailing Factor (Tf) 1.5, Theoretical Plates (N) 5000.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

The validation of this method must comply with the recently updated ICH Q2(R2) (effective June 2024)[4][5] and the proposed revisions to USP <1225> [6][7]. The modern regulatory landscape has shifted from isolated parameter checks to a lifecycle approach focused on the "Fitness for Purpose" of the Reportable Result (RR) [6][7].

If the method is used for bulk assay, it falls under USP Category I. If used for trace impurity quantification, it falls under USP Category II[7]. The table below summarizes the quantitative acceptance criteria required to prove the method's validity across both categories.

Table 1: Quantitative Validation Acceptance Criteria

Validation ParameterICH Q2(R2) / USP <1225> DirectiveAcceptance Criteria (Category I: Assay)Acceptance Criteria (Category II: Impurity)
Specificity Unambiguous assessment of analyte in presence of matrix[4].Resolution ( Rs​ ) > 1.5 from reagent blank peaks.Resolution ( Rs​ ) > 1.5 from all known impurities.
Linearity (Range) Direct proportionality over the reportable range (Min. 5 levels)[8]. R2≥0.999 (Range: 80% to 120% of target). R2≥0.995 (Range: LOQ to 120% of spec).
Accuracy (Recovery) Agreement between accepted reference value and found value[5].98.0% – 102.0% (Triplicate at 3 levels).85.0% – 115.0% (Triplicate at 3 levels).
Precision Degree of scatter between independent test results[8].Repeatability RSD 2.0% ( n=6 ).Repeatability RSD 5.0% ( n=6 ).
LOD / LOQ Lowest amount detectable/quantifiable with acceptable precision[5].Not Required for Category I.S/N 3 (LOD); S/N 10 (LOQ).

Note: Under the new ICH Q2(R2) guidelines, if specificity is challenging due to complex matrices, an orthogonal method (such as the HILIC approach mentioned in Strategy A) may be required to co-validate the primary results[9].

Sources

Application Note: The 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Scaffold in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the design of highly selective, orally bioavailable, and potent small molecules relies heavily on modular scaffolds that balance physicochemical properties with precise pharmacophore geometry. The 3-hydroxy-1-(piperazin-1-yl)propan-1-one motif—a piperazine ring acylated with a 3-hydroxypropionic acid derivative—has emerged as a privileged structural core in drug discovery.

This scaffold provides three critical advantages:

  • The Piperazine Core: Imparts structural rigidity, dictates the spatial trajectory of attached pharmacophores, and fine-tunes the basicity (pKa) and lipophilicity (logD) of the molecule, which is essential for membrane permeability.

  • The Amide Linkage (Propan-1-one): Offers superior metabolic stability against esterases while acting as a robust hydrogen-bond acceptor.

  • The 3-Hydroxy Group: Serves as a critical hydrogen-bond donor/acceptor. Depending on the target, it either anchors the molecule within transmembrane binding pockets (as seen in ion channel modulators) or acts as a synthetic precursor for bioisosteres like phosphonates (as seen in GPCR antagonists).

This technical guide explores the application of this scaffold across two distinct therapeutic modalities: TRPV4 ion channel agonism (e.g., GSK1016790A) and P2Y12 receptor antagonism (e.g., ACT-246475 / Selatogrel).

Application 1: Ion Channel Modulation (TRPV4 Agonists)

Mechanistic Causality

Transient Receptor Potential Vanilloid 4 (TRPV4) is a calcium-permeable, non-selective cation channel involved in various sensory and physiological processes. The compound GSK1016790A is the gold-standard tool compound for TRPV4 activation [1]. Its structure features a central piperazine linked to a serine-derived 3-hydroxypropanoyl group.

During target engagement, the piperazine core optimally positions the bulky hydrophobic groups (benzothiophene and dichlorophenyl), while the 3-hydroxy group engages in essential polar contacts within the TRPV4 binding pocket. This precise spatial arrangement allows GSK1016790A to be ~300-fold more potent than the classical agonist 4α-PDD, recruiting previously inactive channels rather than merely elevating basal activity.

TRPV4_Pathway A GSK1016790A (Piperazine Scaffold) B TRPV4 Channel Activation A->B High Affinity Binding C Intracellular Ca2+ Influx B->C Pore Opening D Calmodulin Binding C->D Ca2+ Complexation E Downstream Signaling (e.g., eNOS Activation) D->E Kinase Activation

Figure 1: Mechanism of action for TRPV4 activation by the piperazine-scaffolded agonist GSK1016790A.

Protocol: In Vitro Calcium Influx Assay for TRPV4 Activation

To validate the potency of 3-hydroxy-1-(piperazin-1-yl)propan-1-one derivatives against TRPV4, a fluorescence-based intracellular calcium assay is utilized.

Self-Validating Assay Design: This protocol incorporates wild-type HEK293 cells (which lack endogenous TRPV4) as a negative biological control, ensuring that the observed calcium influx is strictly TRPV4-mediated. Furthermore, the use of a known TRPV4 antagonist (e.g., GSK2193874) provides a pharmacological validation step.

  • Cell Preparation: Stably transfect HEK293 cells with human TRPV4. Seed cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Causality: Black plates prevent well-to-well optical crosstalk during fluorescence reading.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) in assay buffer (HBSS containing 20 mM HEPES, pH 7.4) for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive dye inside the cell.

  • Baseline Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds to establish the resting intracellular calcium state.

  • Compound Addition: Inject the test compound (e.g., GSK1016790A) at varying concentrations (0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and an antagonist pre-incubation well (1 µM GSK2193874).

  • Data Acquisition & Analysis: Record fluorescence continuously for 3 minutes. Calculate the EC50 by plotting the maximum fold-increase in fluorescence against the log of the compound concentration.

Application 2: GPCR Antagonism (P2Y12 Receptors)

Mechanistic Causality

The P2Y12 receptor is a G-protein-coupled receptor activated by ADP, playing a central role in platelet aggregation and thrombosis. ACT-246475 (Selatogrel) is a highly potent, reversible P2Y12 antagonist [2].

In the synthesis and optimization of ACT-246475, the 3-hydroxy-1-(piperazin-1-yl)propan-1-one substructure serves as a critical intermediate. The 3-hydroxy group is converted into a phosphonopropionyl moiety, which acts as a bioisostere for the phosphate groups of ADP [3]. The piperazine ring acts as a rigid linker, bridging the pyrimidine core (which occupies the nucleotide-binding pocket) with the phosphonate group, ensuring optimal receptor occupancy and a rapid onset/offset of action.

LTA_Workflow S1 Blood Collection (3.2% Sodium Citrate) S2 PRP Isolation (Centrifugation) S1->S2 200 x g, 15 min S3 Compound Incubation (ACT-246475 / Vehicle) S2->S3 37°C, 10 min S4 ADP Stimulation (20 µM) S3->S4 Baseline Set S5 LTA Measurement (Optical Density) S4->S5 Aggregation

Figure 2: Experimental workflow for ex vivo Light Transmission Aggregometry (LTA) to evaluate P2Y12 antagonism.

Protocol: Ex Vivo Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and the efficacy of P2Y12 antagonists.

Self-Validating Assay Design: This protocol utilizes autologous Platelet-Poor Plasma (PPP) to set the 100% light transmission baseline, ensuring that turbidity changes are strictly correlated to platelet aggregation. A vehicle control establishes the maximum aggregation response.

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. Causality: Sodium citrate reversibly chelates extracellular calcium, preventing premature coagulation without permanently damaging platelet integrins (unlike EDTA).

  • Plasma Preparation: Centrifuge the blood at 200 × g for 15 minutes at room temperature to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining fraction at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).

  • Calibration: Place the PPP in the aggregometer to set the 100% light transmission baseline. Place the PRP to set the 0% transmission baseline.

  • Compound Incubation: Incubate 250 µL of PRP with the test compound (e.g., ACT-246475) or vehicle (DMSO) for 10 minutes at 37°C under continuous stirring (1000 rpm). Causality: Stirring is required to promote platelet-platelet collisions, a physical prerequisite for aggregation.

  • Agonist Stimulation: Add 20 µM ADP to the cuvette. Record the increase in light transmission for 5–10 minutes as platelets aggregate and clear the suspension.

  • Quantification: Calculate the percentage of inhibition by comparing the maximum amplitude of aggregation in compound-treated samples versus the vehicle control.

Quantitative Data Summarization

The versatility of the 3-hydroxy-1-(piperazin-1-yl)propan-1-one scaffold (and its direct derivatives) is highlighted by its ability to yield sub-nanomolar potencies across entirely different target classes.

Pharmacological PropertyGSK1016790A[1]ACT-246475 (Selatogrel) [2]
Therapeutic Target TRPV4 Ion ChannelP2Y12 Receptor (GPCR)
Mechanism of Action Selective AgonistReversible Antagonist
Role of Scaffold Anchors molecule via 3-OH hydrogen bonding3-OH acts as precursor for phosphonate bioisostere
In Vitro Potency EC50 = 2.1 nM (Human HEK293)IC50 = 2.5 nM (Human Platelet Aggregation)
Molecular Weight 655.6 g/mol 618.6 g/mol
Clinical Status Preclinical / In Vitro Tool CompoundPhase III Clinical Trials (Subcutaneous)

References

  • PubChem Compound Summary for CID 23630211, GSK1016790A. National Center for Biotechnology Information. Available at:[Link]

  • 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel. Journal of Medicinal Chemistry (2015). Available at:[Link]

  • Pharmacology and potential role of selatogrel, a subcutaneous platelet P2Y12 receptor antagonist. Expert Opinion on Emerging Drugs (2020). Available at:[Link]

Application Note: Preparation of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Stock Solutions for In Vitro Cell Culture Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

The reproducibility of cell-based assays hinges on the precise preparation and handling of small molecule stock solutions. 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is a highly polar, hydrophilic small molecule featuring a basic piperazine core and a primary hydroxyl group. While its polarity suggests aqueous solubility, preparing primary stocks in Dimethyl Sulfoxide (DMSO) remains the gold standard for maintaining long-term stability, preventing microbial contamination, and facilitating cellular permeability.

This application note provides researchers and drug development professionals with an authoritative, self-validating protocol for reconstituting, aliquoting, and diluting this compound for cell culture, ensuring that solvent artifacts do not confound experimental readouts.

Physicochemical Profiling & Quantitative Metrics

Before initiating reconstitution, it is critical to understand the physical parameters of the compound. The following table summarizes the quantitative data required for accurate molarity calculations. Always cross-reference the molecular weight with your specific Certificate of Analysis (CoA), as hydration states or salt forms (e.g., HCl salts) will alter the effective molecular weight ().

Table 1: Physicochemical Properties of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one
PropertyValueExperimental Implication
Molecular Formula C₇H₁₄N₂O₂Highly polar structure; contains hydrogen-bond donors/acceptors.
Molecular Weight 158.20 g/mol Base value for molarity calculations (assuming free base form).
Primary Solvent Anhydrous DMSOEnsures sterility and prevents hydrolysis during long-term storage.
Max Solubility ≥ 100 mMAllows for high-concentration primary stocks to minimize final solvent volume.
Storage (Solid) +4°C to -20°CDesiccated and protected from light to prevent ambient moisture absorption.
Storage (Solution) -20°C or -80°CMust be aliquoted to avoid repeated freeze-thaw degradation.

Expert Insights: The Causality of Experimental Choices

To ensure scientific integrity, every step of a stock preparation workflow must be driven by mechanistic causality rather than rote repetition.

  • The Causality of Anhydrous DMSO: DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if the stock is repeatedly exposed to ambient air, water is absorbed. This water can hydrolyze the propanoyl amide bond over time or precipitate the compound out of solution, silently altering the actual molarity of your stock.

  • The Causality of the ≤0.1% DMSO Rule: DMSO is not biologically inert. As demonstrated by Verheijen et al., DMSO concentrations above 0.1% induce drastic transcriptomic and epigenetic changes in human cellular processes, altering baseline phenotypes and confounding assay results (). Therefore, the dilution strategy must mathematically guarantee a final DMSO concentration of ≤0.1%.

  • The Causality of Cascade Dilutions: Pipetting volumes under 2 µL introduces a high coefficient of variation (CV > 5%). By using an intermediate dilution step, pipetting volumes are kept at ≥10 µL, ensuring a self-validating system where concentration accuracy is mechanically enforced.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. It includes built-in visual checks and a mandatory vehicle control to isolate the compound's true biological effect from solvent-induced artifacts ().

Phase 1: Reconstitution of the Primary Stock (10 mM)
  • Equilibration: Remove the lyophilized vial of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one from cold storage. Crucial: Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the powder.

  • Weighing: Using a calibrated analytical balance, weigh out exactly 1.58 mg of the compound into a sterile, low-bind microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube to achieve a 10 mM primary stock.

  • Validation Check (Visual): Vortex the solution for 60 seconds. The solution must be optically clear. If any particulates remain, sonicate in a water bath at room temperature for 5 minutes. If the solution is not perfectly clear, the molarity is invalid, and the stock must be discarded.

  • Aliquoting: Dispense the 10 mM stock into 50 µL single-use aliquots in sterile PCR tubes. Store immediately at -20°C.

Phase 2: Serial Dilution to Working Concentration (10 µM Target)

To achieve a final working concentration of 10 µM in a 1 mL cell culture well while maintaining DMSO at 0.1%, follow this cascade dilution:

Table 2: Cascade Dilution Matrix
StepSource SolutionVolume of SourceVolume of DiluentResulting ConcentrationFinal DMSO %
1. Primary Stock Solid Powder1.58 mg1.0 mL (DMSO)10 mM100%
2. Intermediate 10 mM Stock10 µL990 µL (Culture Media)100 µM1.0%
3. Final Assay 100 µM Intermediate100 µL900 µL (Culture Media)10 µM0.1%
Phase 3: Vehicle Control Preparation (Mandatory)

To validate that any observed cellular phenotype is caused by 3-Hydroxy-1-(piperazin-1-yl)propan-1-one and not the solvent, a vehicle control must be prepared in parallel.

  • Add 10 µL of pure, anhydrous DMSO to 990 µL of culture media (Intermediate Vehicle).

  • Add 100 µL of the Intermediate Vehicle to 900 µL of culture media in the control wells. System Validation: If the vehicle control wells exhibit cytotoxicity or morphological changes compared to untreated cells, the assay is invalid, and the DMSO concentration must be further reduced.

Mandatory Visualization: Preparation Workflow

G Powder 3-Hydroxy-1-(piperazin-1-yl) propan-1-one (Solid) Reconstitution Reconstitution (Anhydrous DMSO) Powder->Reconstitution Weigh & Transfer PrimaryStock Primary Stock (10 mM) Store at -20°C Reconstitution->PrimaryStock Vortex / Sonicate Aliquots Single-Use Aliquots (Avoid Freeze-Thaw) PrimaryStock->Aliquots Dispense Intermediate Intermediate Dilution (Culture Media) Aliquots->Intermediate Thaw & Dilute 1:100 Final Final Working Solution (DMSO ≤ 0.1%) Intermediate->Final Dilute 1:10

Workflow for preparing 3-Hydroxy-1-(piperazin-1-yl)propan-1-one stock and working solutions.

References

  • Verheijen, M., et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, vol. 9, no. 1, 2019, p. 4641. Available at:[Link][1]

Sources

Application Note: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one as a Bifunctional Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The piperazine moiety is a privileged pharmacophore present in over 20% of all small-molecule pharmaceuticals. When functionalized as a β-hydroxy amide—specifically 3-hydroxy-1-(piperazin-1-yl)propan-1-one —it serves as a highly versatile, bifunctional precursor. This specific structural core is instrumental in the synthesis of advanced therapeutics, including the potent TRPV4 channel activator GSK1016790A[1] and novel phosphonopropionyl piperazine-based P2Y12 receptor antagonists[2].

The molecule offers two orthogonal handles: a highly nucleophilic secondary amine and an electrophilic/oxidizable primary alcohol. These are connected by a rigidifying amide bond that enhances metabolic stability and target binding via hydrogen bond donation and acceptation[3]. This guide details the mechanistic rationale and validated protocols for utilizing this precursor in complex organic synthesis.

Mechanistic Rationale & Chemoselectivity

The strategic value of 3-hydroxy-1-(piperazin-1-yl)propan-1-one lies in its divergent reactivity. However, achieving high yields requires strict control over chemoselectivity:

  • The N4-Piperazine Amine: This secondary amine is highly nucleophilic and readily participates in SN​2 alkylations, acylations, or Palladium-catalyzed cross-couplings.

  • The C3-Hydroxyl Group: A primary alcohol that can be activated (via mesylation/tosylation) for nucleophilic displacement or oxidized to an aldehyde/carboxylic acid.

Causality in Experimental Design: Direct N-arylation via Buchwald-Hartwig coupling in the presence of a free hydroxyl group poses a risk of forming an alkoxide, which can act as a competing O-nucleophile. Therefore, weak bases like cesium carbonate ( Cs2​CO3​ ) are strictly preferred over strong bases like sodium tert-butoxide ( NaOtBu ) to maintain N-selectivity. Conversely, if O-functionalization is the goal, the secondary amine must be transiently protected (e.g., as a tert-butyl carbamate, Boc) to prevent unwanted N-alkylation or oxidation.

Divergent Synthetic Workflows

G Precursor 3-Hydroxy-1-(piperazin-1-yl) propan-1-one N_Protect N-Boc Protection Precursor->N_Protect Boc2O N_Arylation Buchwald-Hartwig Coupling Precursor->N_Arylation Ar-Br, Pd-cat O_Oxidation Swern Oxidation (Aldehyde) N_Protect->O_Oxidation (COCl)2, DMSO Product_A Reductive Amination Derivatives O_Oxidation->Product_A R-NH2, NaBH(OAc)3 Product_B N-Aryl Piperazine Scaffolds N_Arylation->Product_B Isolation

Divergent synthetic pathways utilizing 3-Hydroxy-1-(piperazin-1-yl)propan-1-one as a scaffold.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that researchers can confirm reaction success in real-time before proceeding to downstream steps.

Protocol A: Chemoselective Pd-Catalyzed N-Arylation

This protocol couples the free secondary amine with an aryl bromide while leaving the primary alcohol intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 3-hydroxy-1-(piperazin-1-yl)propan-1-one (1.0 eq), aryl bromide (1.1 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.04 eq), and anhydrous Cs2​CO3​ (2.0 eq).

  • Solvent Addition: Add anhydrous toluene (0.2 M relative to the precursor). Seal the flask and degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH).

  • Causality Check: XPhos is selected as the ligand because its bulky biphenyl structure accelerates reductive elimination at the palladium center, effectively outcompeting any potential binding or side-reaction of the primary alcohol.

  • Self-Validating Checkpoint: Monitor via LC-MS. The system validates the absence of O-arylation by the presence of a single product peak with [M+H]+ corresponding to the mono-N-aryl product. If O-arylation occurred, a bis-arylated mass [M+Ar+H]+ would be detected.

Protocol B: Orthogonal N-Protection and Swern Oxidation

This protocol converts the primary alcohol into a reactive aldehyde for downstream reductive amination, requiring prior protection of the amine.

Step-by-Step Methodology:

  • N-Protection: Dissolve the precursor (1.0 eq) in DCM. Add Boc2​O (1.05 eq) and stir at room temperature for 2 hours. Wash with water, dry over Na2​SO4​ , and concentrate.

  • Swern Reagent Preparation: In a separate dried flask under argon, add oxalyl chloride (1.5 eq) to anhydrous DCM and cool to -78 °C. Dropwise add anhydrous DMSO (3.0 eq). Stir for 15 minutes.

  • Oxidation: Dropwise add the N-Boc protected intermediate (1.0 eq) dissolved in DCM to the -78 °C solution. Stir for 45 minutes.

  • Quenching: Add triethylamine ( Et3​N , 5.0 eq) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, wash with brine, dry, and concentrate.

  • Causality Check: Swern oxidation is strictly chosen over Jones reagent to prevent over-oxidation of the primary alcohol to a carboxylic acid, which would destroy the flexible 3-carbon linker required for downstream reductive amination.

  • Self-Validating Checkpoint: The generation of dimethyl sulfide (DMS) gas acts as an immediate olfactory and visual (bubbling) indicator of the active Swern intermediate. Post-reaction, NMR validation requires the appearance of a sharp singlet at ~9.8 ppm (CHO) and the complete disappearance of the multiplet at ~3.6 ppm ( CH2​-OH ).

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data and green chemistry metrics for the divergent functionalization of 3-hydroxy-1-(piperazin-1-yl)propan-1-one.

Workflow / Reaction TypeKey Reagents & CatalystsTarget FunctionalizationAverage Yield (%)Chemoselectivity (N vs O)E-Factor (Est.)
Buchwald-Hartwig Pd2​(dba)3​ , XPhos, Cs2​CO3​ N-Arylation82 - 88%> 99:1~15
Swern Oxidation (COCl)2​ , DMSO, Et3​N O-Oxidation (Aldehyde)89 - 92%N/A (N-Protected)~25
Nucleophilic Substitution MsCl , Et3​N , then R-SHO-Thioetherification72 - 78%N/A (N-Protected)~30
Reductive Amination NaBH(OAc)3​ , R- NH2​ C3-Amination (Post-Oxidation)85 - 90%N/A (N-Protected)~20

References

  • [2] 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y 12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel. ACS Publications - American Chemical Society. Available at:[Link]

  • [3] EP0255471A1 - 1,4,7,10-Tetraazacyclododecane-derivatives. Google Patents. Available at:

Sources

In vitro assay protocols involving 3-Hydroxy-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Profiling and In Vitro Assay Protocols for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Derivatives in Targeted Protein Degradation and CNS Drug Discovery

Executive Summary

3-Hydroxy-1-(piperazin-1-yl)propan-1-one (CAS 856846-09-8) has emerged as a highly versatile pharmacophore building block in modern medicinal chemistry. Featuring a moderately rigid piperazine ring coupled with a functionalizable 3-hydroxypropanoyl moiety, this compound provides an ideal scaffold for synthesizing advanced therapeutics. It is increasingly utilized to optimize the rigidity of linkers in Proteolysis Targeting Chimeras (PROTACs) and to enhance the blood-brain barrier (BBB) permeability of central nervous system (CNS) agents targeting neurodegenerative diseases[1, 2].

This application note provides a comprehensive, causality-driven guide to the in vitro assay workflows required to validate derivatives of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one, ensuring robust data collection from biochemical binding to phenotypic degradation.

Mechanistic Rationale: The Causality Behind Scaffold Selection

As a Senior Application Scientist, it is critical to understand why experimental and structural choices are made before executing a protocol. The transition from flexible aliphatic chains to rigid piperazine-based scaffolds is driven by three fundamental principles:

  • Overcoming the Entropic Penalty (PROTACs): Traditional PROTACs rely on highly flexible PEG linkers, which suffer from massive entropic penalties during target-ligase ternary complex formation. Incorporating the piperazine moiety restricts the conformational space, reduces the total polar surface area (TPSA), and significantly improves degradation efficiency (DC50)[3, 4].

  • Protonation-Driven Membrane Translocation: The basic nitrogen of the piperazine ring undergoes protonation in acidic endosomal compartments. This pH-responsive behavior acts as a solubility shuttle, dramatically improving the intracellular accumulation and passive cell permeability of the compound [4, 5].

  • CNS Penetration & Dual-Target Engagement: In neurodegenerative drug discovery, piperazine derivatives (such as 4-piperazine isoquinolines and benzyl piperazines) demonstrate superior BBB penetration. They are validated scaffolds for dual-target engagement, successfully inhibiting tau prion aggregation and CDK8 activity [1, 6].

Quantitative Impact of Linker Rigidity

The following table summarizes the pharmacological advantages of substituting flexible linkers with rigid piperazine scaffolds, based on validated in vitro PROTAC campaigns targeting H-PGDS and PD-1/PD-L1 [3, 5].

Linker ArchitectureRepresentative TargetBinding Affinity (IC50)Degradation Efficacy (DC50)Cell Permeability Profile
Flexible (PEG/Alkyl) H-PGDS / PD-1> 100 nM> 50 pMLow to Moderate
Rigid (Piperazine-based) H-PGDS / PD-125.2 – 45.1 nM17.3 pMHigh (Protonation-driven)

Experimental Workflow & Visualization

Workflow A 1. Synthesis & Derivatization B 2. Biochemical Affinity (FP) A->B C 3. Cell Permeability (MDCK-MDR1) B->C D 4. Target Degradation (HiBiT Assay) C->D

Fig 1. Sequential in vitro validation workflow for piperazine-derived compounds.

Detailed In Vitro Assay Protocols

Every protocol below is designed as a self-validating system, ensuring that artifacts are caught early and data integrity is maintained.

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

Purpose: To quantify the binding affinity (IC50) of the synthesized piperazine derivative to the target protein (e.g., H-PGDS or CDK8) prior to cell-based testing. Causality: FP is chosen over standard ELISA because it is a homogenous, wash-free assay that directly measures the displacement of a fluorescently tagged tracer by the rigid piperazine compound in solution, preventing complex dissociation artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT). The inclusion of Tween-20 is critical to prevent non-specific binding of the lipophilic piperazine derivatives to the microplate.

  • Tracer Titration: Incubate 10 nM of the fluorescent tracer with serial dilutions of the target protein to determine the Kd. Select a protein concentration that yields 80% of the maximum polarization signal.

  • Compound Displacement: In a 384-well black microplate, dispense 10 µL of the target protein/tracer master mix. Add 100 nL of the piperazine derivative (10-point dose-response, 1:3 serial dilution from 10 µM) using an acoustic liquid handler.

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature to reach equilibrium. Read the plate on a multimode microplate reader using appropriate excitation/emission filters and polarizing filters.

  • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and a known high-affinity inhibitor (positive control). A Z'-factor > 0.6 validates the assay.

Protocol 2: MDCK-MDR1 Permeability and Efflux Assay

Purpose: To confirm that the piperazine modification successfully improves BBB penetration (for CNS drugs) or cellular entry (for PROTACs). Causality: The MDCK cell line transfected with the human MDR1 (P-glycoprotein) gene is the gold standard for assessing whether the protonated piperazine nitrogen triggers active efflux, which would negate its passive permeability benefits.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Dosing: Prepare the piperazine derivative at 10 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Apply the compound to either the Apical (A) or Basolateral (B) chamber to measure A-to-B (absorptive) and B-to-A (secretory) permeability.

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling & Quantification: Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Quench with cold acetonitrile containing an internal standard. Quantify via LC-MS/MS.

  • Self-Validation: Calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). Calculate mass balance; if recovery is <80%, the compound is likely trapped in the lipid bilayer or plastic. Use Lucifer Yellow to confirm monolayer integrity post-assay.

Protocol 3: HiBiT-Tagged Targeted Protein Degradation Assay

Purpose: To measure the real-time intracellular degradation of the target protein mediated by the piperazine-linked PROTAC. Causality: Western blotting is semi-quantitative and low-throughput. The CRISPR/Cas9-mediated HiBiT knock-in system allows for highly sensitive, quantitative, and luminescent tracking of endogenous protein degradation without overexpressing the target, which can saturate the E3 ligase machinery.

Step-by-Step Methodology:

  • Cell Preparation: Plate HiBiT-target knock-in cells (e.g., HEK293T) in a 96-well white opaque plate at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a 10-point concentration-response curve of the piperazine PROTAC (0.1 pM to 1 µM).

  • Rescue Control (Critical Step): In parallel wells, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) or 1 µM of the E3 ligase ligand (e.g., Pomalidomide) 1 hour prior to PROTAC addition. This proves causality—that signal loss is strictly due to proteasomal degradation, not compound toxicity.

  • Detection: After 24 hours, add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Incubate for 10 minutes on an orbital shaker.

  • Readout: Measure luminescence. Calculate the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) using a 4-parameter logistic regression.

Mechanism of Action Visualization

TernaryComplex POI Protein of Interest (e.g., H-PGDS, Tau) Linker Piperazine Linker (Rigid Scaffold) POI->Linker Proteasome Proteasomal Degradation POI->Proteasome E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) Linker->E3 E3->Proteasome Ubiquitination

Fig 2. Piperazine-mediated ternary complex formation and targeted degradation.

References

  • Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. PMC. 1

  • Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual. Journal of Neonatal Surgery. 2

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. 3

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. 4

  • Streamlined set-up and access to multiple read-out options for research in oncology. Revvity. 5

  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.

Sources

Preclinical Dosing and Pharmacokinetic Evaluation Guidelines for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (3-HPP) in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

3-Hydroxy-1-(piperazin-1-yl)propan-1-one (3-HPP) and its derivatives represent a privileged class of nitrogen-containing heterocycles widely utilized in medicinal chemistry. The piperazine scaffold is a critical pharmacophore in the development of central nervous system (CNS) agents—particularly 5-HT1A receptor modulators [1]—and has recently gained traction as a potent modulator of the P-glycoprotein (P-gp) efflux transporter [2].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. The protocols detailed herein are engineered as self-validating systems . By running parallel Intravenous (IV) and Per Os (PO) dosing arms and utilizing internal standards during bioanalysis, the experimental design inherently controls for matrix effects, vehicle anomalies, and inter-subject variability. This ensures that the resulting pharmacokinetic (PK) and pharmacodynamic (PD) data are robust, reproducible, and ready for IND-enabling regulatory submissions.

Causality in Experimental Design: Formulation & Dosing

Before initiating in vivo studies, the physicochemical properties of the test article must dictate the formulation strategy. 3-HPP is typically synthesized and supplied as a hydrochloride salt (CAS: 884535-10-8), rendering it highly hydrophilic.

Formulation Causality
  • Vehicle Selection: We utilize 0.9% sterile saline or sterile water for injection (WFI) . Why? Avoiding organic co-solvents (like DMSO, Tween-80, or PEG-400) is critical. Co-solvents can artificially alter membrane permeability or independently inhibit intestinal P-gp, thereby confounding the true oral bioavailability and absorption kinetics of the piperazine derivative [2].

  • Fasting Protocol: Rodents must be fasted for 12 hours prior to PO dosing. Why? Food intake drastically alters gastric pH and emptying rates. Fasting ensures that the absorption phase ( Tmax​ ) is solely a function of the compound's intrinsic permeability, providing a clean baseline for PK modeling [3].

Dosing Paradigm Causality
  • IV Arm (5 mg/kg): Administered via the lateral tail vein. This bypasses first-pass metabolism, providing the absolute baseline for systemic clearance ( CL ) and volume of distribution ( Vdss​ ).

  • PO Arm (10 mg/kg): Administered via oral gavage. The 2x dose multiplier accounts for anticipated hepatic first-pass extraction, ensuring plasma concentrations remain above the Lower Limit of Quantification (LLOQ) during the terminal elimination phase [3].

Step-by-Step Experimental Protocol: Rodent PK Study

This self-validating workflow is designed for male C57BL/6 mice or Sprague-Dawley rats. All procedures must comply with institutional IACUC guidelines.

Phase I: Preparation and Dosing
  • Animal Acclimation: Acclimate rodents for a minimum of 5 days in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle. Fast the PO cohort overnight (water ad libitum).

  • Test Article Formulation:

    • IV Solution: Dissolve 3-HPP in 0.9% saline to a final concentration of 1.0 mg/mL (Mouse dosing volume: 5 mL/kg).

    • PO Solution: Dissolve 3-HPP in 0.9% saline to a final concentration of 1.0 mg/mL (Mouse dosing volume: 10 mL/kg).

    • Validation Step: Vortex for 2 minutes and sonicate for 5 minutes. Verify visually that the solution is completely clear with no particulate matter.

  • Administration:

    • Inject the IV cohort via the lateral tail vein using a 27G needle.

    • Dose the PO cohort via oral gavage using a flexible, bulb-tipped gastric tube.

Phase II: Serial Blood Sampling

To minimize inter-subject variability, utilize serial sampling from the same animal rather than terminal cardiac puncture.

  • Timepoints: Collect blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Restrain the animal and puncture the saphenous vein or nick the tail vein. Collect 20–30 µL of blood into K2​EDTA -coated capillary tubes.

  • Plasma Separation: Immediately centrifuge the samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until analysis.

Phase III: Bioanalysis (LC-MS/MS)
  • Protein Precipitation: Aliquot 10 µL of plasma into a clean tube. Add 30 µL of ice-cold Acetonitrile (ACN) spiked with a structurally similar Internal Standard (IS) (e.g., a deuterated piperazine analog).

    • Self-Validation: The IS corrects for any ion suppression or extraction losses during mass spectrometry.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific precursor-to-product ion transitions for 3-HPP.

Data Presentation & PK Parameter Interpretation

Following non-compartmental analysis (NCA) of the concentration-time profiles, summarize the data to evaluate the compound's viability as a lead candidate.

ParameterSymbolExpected Range / UnitPharmacological Causality & Interpretation
Maximum Concentration Cmax​ ng/mLIndicates peak systemic exposure; critical for establishing therapeutic windows and toxicity thresholds.
Time to Max Concentration Tmax​ 0.5 - 2.0 hReflects the absorption rate. A delayed Tmax​ may indicate intestinal P-gp efflux or poor solubility.
Area Under the Curve AUC0−∞​ ng·h/mLRepresents total systemic exposure. Essential for calculating absolute bioavailability.
Systemic Clearance CL mL/min/kgRate of drug elimination. High clearance (>30 mL/min/kg in mice) indicates rapid hepatic metabolism.
Volume of Distribution Vdss​ L/kgExtent of tissue distribution. Values >1.0 L/kg suggest excellent deep tissue and CNS penetration [3].
Absolute Bioavailability F %Calculated via (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) . Values >30% are favorable for oral drug candidates.

Mandatory Visualizations

Preclinical Workflow

The following diagram illustrates the linear, self-validating progression of the in vivo pharmacokinetic study.

PK_Workflow Formulation 1. Formulation 3-HPP in 0.9% Saline Dosing 2. Administration IV (5 mg/kg) / PO (10 mg/kg) Formulation->Dosing Sampling 3. Blood Sampling Serial Bleeds (0-24h) Dosing->Sampling Processing 4. Plasma Extraction Protein Precipitation Sampling->Processing Analysis 5. LC-MS/MS Quantification Processing->Analysis Modeling 6. PK Modeling Non-Compartmental Analysis Analysis->Modeling

Fig 1: Preclinical pharmacokinetic workflow for 3-HPP evaluation in rodent models.

Pharmacodynamic Signaling Pathway

When 3-HPP derivatives are utilized as CNS agents, they frequently act as ligands for the 5-HT1A receptor. The diagram below maps the causality of this signal transduction cascade [1].

PD_Pathway Ligand 3-HPP Derivative (Test Article) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor High Affinity Binding Gi_Protein Gi/o Protein (Inhibitory) Receptor->Gi_Protein Activation Effector Adenylate Cyclase (Enzyme) Gi_Protein->Effector Inhibition cAMP cAMP Levels (Decreased) Effector->cAMP Reduction PKA Protein Kinase A (Downregulated) cAMP->PKA Signal Attenuation

Fig 2: Mechanism of action for 3-HPP derivatives targeting 5-HT1A receptor signaling.

References

  • Synthesis and Molecular Modeling of New 1-Aryl-3-[4-arylpiperazin-1-yl]-1-propane Derivatives with High Affinity at the Serotonin Transporter and at 5-HT1A Receptors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Pharmaceutics (MDPI) URL:[Link][2][3]

  • Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, A Potential Oral Drug Candidate for COVID-19 Treatment bioRxiv URL:[Link][4]

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amide Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one .

Synthesizing this specific piperazine amide presents unique chemo-selective challenges. The bifunctional nature of both starting materials—piperazine (a symmetrical diamine) and 3-hydroxypropanoic acid (prone to elimination)—requires precise mechanistic control to avoid oligomerization, dehydration, and over-coupling.

Part 1: Mechanistic Workflows & Route Selection

The diagram below illustrates the three primary synthetic strategies for this molecule, highlighting the mechanistic pitfalls of direct coupling versus the high-yield protected route.

SynthesisRoutes Start Starting Materials: Piperazine + 3-HP / β-Lactone RouteA Route A: Direct Coupling (Unprotected 3-HP) Start->RouteA RouteB Route B: β-Propiolactone Ring Opening Start->RouteB RouteC Route C: Boc-Protection (Optimized Pathway) Start->RouteC Dehydration Failure Mode: Dehydration (Acrylamide Byproduct) RouteA->Dehydration BisAmide Failure Mode: Bis-amidation (Over-coupling) RouteA->BisAmide Alkylation Failure Mode: Alkyl Cleavage (β-Amino Acid Byproduct) RouteB->Alkylation Toxicity Safety Risk: High Toxicity (Carcinogenic Precursor) RouteB->Toxicity StepC1 1. HATU/DIPEA, 0°C (Mono-Boc-Piperazine) RouteC->StepC1 Target Target Molecule: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Dehydration->Target Low Yield (<40%) BisAmide->Target Alkylation->Target Moderate Yield (~50%) StepC2 2. TFA/DCM (Quantitative Deprotection) StepC1->StepC2 StepC2->Target

Fig 1: Synthetic pathways for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one and associated failure modes.

Part 2: Troubleshooting FAQs

Q1: I am using standard peptide coupling (EDC/HOBt) with 3-hydroxypropanoic acid (3-HP) and piperazine, but my major product is an acrylamide derivative. How do I prevent this? Causality: 3-HP is highly susceptible to dehydration. When the carboxylic acid is activated, the carbonyl carbon becomes highly electrophilic. In the presence of a base (like DIPEA or TEA) and elevated temperatures, the slightly acidic α -protons are abstracted. This triggers the elimination of the β -hydroxyl group (via E1cB or E2 mechanisms) to yield a thermodynamically stable conjugated system: 1-(piperazin-1-yl)prop-2-en-1-one[1]. Solution: You must outcompete the elimination pathway with rapid amidation kinetics. Switch from EDC/HOBt to a highly efficient uronium-based coupling agent like HATU . Maintain strictly low temperatures (0–5 °C) during the activation phase and use a sterically hindered base (DIPEA) to minimize unwanted α -deprotonation.

Q2: My LC-MS shows a massive peak at m/z 231 corresponding to 1,4-bis(3-hydroxypropanoyl)piperazine. How can I suppress double amidation? Causality: Piperazine is a symmetrical diamine. While mono-acylation slightly reduces the nucleophilicity of the second nitrogen due to inductive electron withdrawal, it is not sufficient to prevent a second coupling event—especially if local concentration gradients of the activated ester exist in the reaction mixture. Solution: The most reliable, self-validating system to prevent bis-amidation is the use of a mono-protected piperazine, such as 1-Boc-piperazine [2]. The tert-butyloxycarbonyl (Boc) group sterically and electronically shields one nitrogen, guaranteeing 100% regioselectivity. The Boc group can be quantitatively removed post-coupling using Trifluoroacetic acid (TFA).

Q3: I attempted the ring-opening of β-propiolactone with piperazine to form the amide directly. Instead, I isolated a β-amino acid derivative. Why did this happen? Causality: β -propiolactone is an ambident electrophile. Hard nucleophiles typically attack the carbonyl carbon (acyl-oxygen cleavage) to yield β -hydroxy amides. However, secondary amines like piperazine often act as softer nucleophiles or undergo solvent-dependent pathways, attacking the β -carbon (alkyl-oxygen cleavage) via an SN​2 mechanism to yield β -amino acids[3]. Solution: While acyl cleavage can be favored by using non-polar, aprotic solvents (like DCM) at low temperatures (-20 °C), β -propiolactone is a potent alkylating agent and a severe carcinogen[3]. Due to both regioselectivity issues and extreme safety risks, the HATU-mediated coupling of 3-HP with 1-Boc-piperazine (Route C) is the strongly recommended alternative.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of the three synthetic strategies based on reaction causality and literature precedence.

Synthetic RoutePrimary ReagentsAverage Yield (%)Purity (%)Major Byproducts / Risks
Route A: Direct 3-HP, Piperazine, EDC/HOBt30 - 40< 70Acrylamide, Bis-amide
Route B: Ring-Opening β -propiolactone, Piperazine45 - 55~ 80N-alkylated β -amino acid, High Toxicity
Route C: Protected (Optimized) 3-HP, 1-Boc-Piperazine, HATU80 - 88 (Over 2 steps)> 95Trace unreacted 3-HP

Part 4: Validated Experimental Protocol (Route C)

This step-by-step methodology ensures high-yield, regiocontrolled synthesis by mitigating dehydration and bis-amidation.

Step 1: Amidation (Mono-acylation)

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-hydroxypropanoic acid (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) dropwise over 5 minutes. Stir for exactly 10 minutes to form the active ester. (Note: Do not exceed 10 minutes to prevent base-catalyzed dehydration).

  • Coupling: Dissolve 1-Boc-piperazine (1.0 eq, 10 mmol) in 10 mL of anhydrous DMF and add it dropwise to the activated mixture at 0 °C.

  • Reaction: Stir at 0 °C for 2 hours, then allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with water. Dilute with Ethyl Acetate (100 mL) and wash sequentially with saturated aqueous NaHCO3​ (3 x 50 mL), 1M HCl (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Quantitative Deprotection

  • Preparation: Dissolve the crude Boc-protected intermediate in 20 mL of anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Cleavage: Add Trifluoroacetic acid (TFA) (10 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC or LC-MS.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To neutralize the resulting TFA salt, dissolve the residue in a minimal amount of Methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous Na2​CO3​ and extract with DCM/MeOH (9:1).

  • Final Polish: Dry the organic extracts over Na2​SO4​ and evaporate to yield the pure 3-Hydroxy-1-(piperazin-1-yl)propan-1-one.

References

  • Havránková, E., et al. "Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases." MDPI, 2020. 1

  • Yan, et al. "Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid." Beilstein Journals, 2020. 2

  • Purg, M., et al. "Carcinogenesis of β-Propiolactone: A Computational Study." ACS Publications, 2020. 3

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Low aqueous solubility is a critical bottleneck encountered during the formulation of new chemical entities (NCEs), often leading to suboptimal absorption and variable bioavailability[1]. This guide is engineered for scientists and drug development professionals to diagnose, troubleshoot, and resolve solubility challenges specific to 3-Hydroxy-1-(piperazin-1-yl)propan-1-one .

Mechanistic Causality: Understanding the Molecule

To troubleshoot solubility, we must first deconstruct the physicochemical nature of the API. The piperazine ring is widely regarded as a privileged scaffold in medicinal chemistry, offering versatile synthetic handles to fine-tune physicochemical properties[2].

In 3-Hydroxy-1-(piperazin-1-yl)propan-1-one , one of the piperazine nitrogens is tied up in an amide linkage (propan-1-one), rendering it non-basic. The remaining secondary amine is the primary driver of the molecule's pH-dependent solubility. At physiological pH (7.4), the ionization state of this secondary amine (typical pKa ~8.5–9.5) dictates its interaction with water. When the pH approaches or exceeds the pKa, the molecule becomes unionized, drastically reducing its aqueous solubility[1]. Furthermore, piperazine derivatives exhibit complex phase behaviors in water, frequently forming stable hydrates that precipitate unexpectedly at lower temperatures[3].

Diagnostic Workflow

Before altering your formulation, use the following logical workflow to isolate the root cause of the precipitation or insolubility.

DiagnosticWorkflow Start Observe Precipitation CheckPH Measure Media pH Start->CheckPH Compare Compare pH vs pKa CheckPH->Compare Ionized Is pH < pKa - 2? Compare->Ionized Adjust Adjust pH / Salt Form Ionized->Adjust No (Unionized) Solid Check Solid State (Hydrates) Ionized->Solid Yes (Ionized) Cosolvent Add Cosolvents/CDs Adjust->Cosolvent Still Insoluble

Caption: Diagnostic workflow for troubleshooting aqueous solubility of piperazine derivatives.

Physicochemical Data & Solubility Levers

Summarizing the quantitative and structural parameters helps in selecting the appropriate formulation strategy.

ParameterEstimated ProfileMechanistic Impact on SolubilityTroubleshooting Lever
pKa (Secondary Amine) ~8.5 - 9.5Determines the ionization state. Highly soluble when protonated (pH < 7).Adjust formulation pH or synthesize a stable salt form (e.g., HCl or mesylate).
LogP (Unionized) Low to ModerateDictates intrinsic lipophilicity and permeability of the free base.Utilize cyclodextrins if the unionized form is required for downstream assays.
Solid-State Form Prone to HydrationHydrates possess lower aqueous solubility than their anhydrous counterparts.Control storage temperature; avoid crossing the solid-liquid eutectic points.
Hydrogen Bonding High (OH, NH, C=O)Facilitates strong solute-solvent interactions in aqueous media.Leverage cosolvents (e.g., propylene glycol) to disrupt the crystal lattice energy.

Troubleshooting Guide & FAQs

Q1: My compound precipitates when transitioning from a DMSO stock solution to a physiological buffer (pH 7.4). How do I prevent this? Causality: This phenomenon is known as "solvent-shift precipitation." The API is highly soluble in DMSO but possesses poor kinetic solubility in the aqueous buffer[4]. When the DMSO is diluted, the local concentration of the API exceeds its kinetic solubility limit before it can disperse, leading to rapid nucleation. Solution:

  • Step-down dilution: Pre-dilute the DMSO stock in an intermediate cosolvent (e.g., PEG-400) before adding it to the buffer.

  • Complexation: Introduce cyclodextrins into the aqueous buffer prior to API addition. The hydrophobic pocket of the cyclodextrin will encapsulate the unionized API, shielding it from the aqueous environment and preventing nucleation[5].

Q2: We observe inconsistent dissolution rates across different batches of the same purity. Why? Causality: Dissolution is a kinetic process heavily dependent on the solid-state properties of the API. Even with identical chemical purity, variations in crystallization conditions can yield different particle sizes or polymorphic forms. Crystalline forms require significantly more energy to break the crystal lattice compared to amorphous forms, resulting in slower dissolution[6]. Solution: Standardize the final isolation step. Implement particle size reduction techniques such as micronization, or utilize spray drying to intentionally generate an amorphous solid dispersion, which inherently dissolves faster[6].

Q3: The solution is clear at room temperature but forms needle-like crystals when stored at 4°C. Is the compound degrading? Causality: This is rarely chemical degradation; it is a thermodynamic phase shift. Piperazine derivatives are highly susceptible to forming stable hydrates at lower temperatures. As the temperature drops, the system crosses the solid-liquid equilibrium phase boundary, causing the less-soluble hydrate to precipitate[3]. Solution: Store the formulation above its eutectic point, or incorporate crystallization inhibitors (e.g., HPMC, PVP) to kinetically stabilize the supersaturated state during cold storage.

Self-Validating Experimental Protocols

To accurately assess and resolve solubility issues, empirical data must be generated using protocols that inherently verify their own accuracy.

Protocol A: Self-Validating Thermodynamic Solubility Profiling

Thermodynamic solubility testing provides the maximum concentration of a compound dissolved in an aqueous medium under strict equilibrium conditions, which is essential for late-stage formulation optimization[4].

Why is this self-validating? Thermodynamic solubility assumes equilibrium between the solution and a specific solid phase. If the compound undergoes a solvent-mediated polymorphic transition (e.g., converts to a less soluble hydrate during incubation), the measured concentration reflects the new polymorph, not the original API. By mandating XRPD/DSC analysis of the residual solid, this protocol validates that the solubility value obtained corresponds strictly to the intended crystal form.

ProtocolWorkflow Prep Prepare Saturated Solution Incubate Incubate at 37°C (24h) Prep->Incubate Separate Phase Separation (Centrifuge) Incubate->Separate AnalyzeLiq Quantify Supernatant (HPLC/UV) Separate->AnalyzeLiq AnalyzeSolid Analyze Residual Solid (XRPD/DSC) Separate->AnalyzeSolid Validate Solid State Unchanged? AnalyzeLiq->Validate AnalyzeSolid->Validate

Caption: Self-validating thermodynamic solubility testing workflow ensuring solid-state integrity.

Step-by-Step Methodology:

  • Saturation: Add excess 3-Hydroxy-1-(piperazin-1-yl)propan-1-one solid to 5 mL of the target aqueous media in a glass vial.

  • Equilibration: Seal the vial and incubate on a rotary shaker at 37°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to separate the undissolved solid from the supernatant.

  • Supernatant Analysis (Liquid Phase): Carefully extract the supernatant, dilute appropriately in mobile phase, and quantify the API concentration using HPLC-UV.

  • Residual Solid Analysis (Solid Phase - Validation Step): Recover the undissolved pellet, dry gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no polymorphic or hydrate transition occurred.

Protocol B: pH-Solubility Curve Generation (Hysteresis Method)

Why is this self-validating? When titrating a weak base, passing the pKa can cause the unionized free base to precipitate, forming a supersaturated state that slowly crystallizes. By measuring both the forward (acid-to-base) and reverse (base-to-acid) titration curves and checking for hysteresis (overlapping curves), the protocol self-validates whether true equilibrium solubility has been reached or if kinetic trapping occurred.

Step-by-Step Methodology:

  • Initial Solution: Dissolve the API in 0.1 M HCl (pH ~1.0) where the secondary amine is fully protonated and highly soluble.

  • Forward Titration: Slowly titrate the solution with 0.1 M NaOH, recording the pH continuously. Note the exact pH at which the solution turns cloudy (onset of precipitation of the unionized form).

  • Equilibration: Allow the cloudy suspension to stir for 2 hours to ensure complete crystallization of the free base.

  • Reverse Titration (Validation Step): Titrate the suspension back with 0.1 M HCl. Record the pH at which the solution becomes completely clear again.

  • Data Synthesis: Plot the forward and reverse curves. A lack of significant hysteresis confirms the kinetic dissolution/precipitation rates are rapid and the observed cloud-point accurately reflects the thermodynamic pH-solubility limit.

References[1] Title: 4 Factors Affecting Solubility of Drugs | Source: ascendiacdmo.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqpp1-E39y77SmeJXn-6ShyvlVZQJa3vuXS9T1kGZSg5PkkjdZRZv_gMudqIqh2G8C6OVJRKgzXTVkT0ueSh7it2zzKMrN8tRkBb1t4T8ar0uobiTqEiwY7BkpT0lQkAMmwg1By28DocayDnZ9YTSzo4nlhHF-QZSiHjLJWrHFZRTet0TkRjQVoQ==[6]Title: Improvement in solubility of poor water-soluble drugs by solid dispersion | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeruTKMens0JQTqF39eY_f_FLeFYksEztYJRlR-GbcphlpzYnnZWVXoY1WPoJFkIkWs63O1ZLhBbDIkdkeMjQR-s_7UvTYG0nRT0dq6KVubbyz1M_Mty8J-tpA90SBjIP4_iT0-6jKwZVcYF4=[2]Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKqbSGgnPvV-9T5pDEScEK6w2mhCza8KB1GRk7RPcXmXt_rs7mDLyGr6OtK9Sg20Yc2FHDMYGHhZejYDkhURu50AIMSYAhzJqRBcXHweMT9FpTA3wUoKr-bFdIqO9mIHC066EF1IcZ4BMhhcYu[4]Title: 4 Ways Drug Solubility Testing Helps Discovery & Development | Source: wuxiapptec.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKBRBAL64cHjALioNLb5-ZiD90t2L0lj8gueh3ocbuXdX5NkxS-G8rVzREa9aBt0falUPN446CP8SuipjZRV28DuozotfLX-h3RN37N0Nd6IKD6i2u3q5zJbqGgih7BDhVibYJSgHhAMOYLkE7JJOV5ffo0wc7gXqhb2KiMUIVteohyzjaMptSxnk7NHVXra15t_h51wmesKTwjA==[5]Title: Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Source: agnopharma.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmSFCuBLOk3jF1cIXxoU-ScgIDXRexR3NBgje68qYvgpBI-wwFOsKAt-pIHty__zOfVEVN1-WJ8TXHmnVxnJ1JrCyUgd6B4cSd9Y8xQjCYMpgwxHLz9rduotDj6KBhusRu4PrjPp9DVOxJfb0tKskTOzpjpHdIqszEG167cOMcYmk4zP699atkj4U0H_fxA_gsbg550VSa1z_UkXd880t75tyWi9tggPykKnqVpwS9M95CgAZ9KzMt7pwb90Y=[3]Title: Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing | Source: dtu.dk | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaSQOQ5GbXfYnt6NnrsuLkXXPb1YOlnHyH7QnUpjNnDisUr3CXvU5RgwDSZRsoVJBcdSFitF5C0bK-kUo3nXLlpmsjNsR7-9B8ssIRrkCBmgGi2FKHXrldUuN6aYJ0g9wVtQ-c7dHIRQd7phOPuoznopYVOCO7

Sources

Resolving HPLC peak tailing for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one samples

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Peak Tailing for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Samples

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with chromatographic anomalies in highly basic active pharmaceutical ingredients (APIs) and intermediates.

3-Hydroxy-1-(piperazin-1-yl)propan-1-one presents a specific analytical challenge: while the amide nitrogen is neutral, the secondary amine within the piperazine ring is highly basic (pKa ~9.8). This structural feature makes the compound highly susceptible to secondary electrostatic interactions on standard reversed-phase columns, resulting in severe peak tailing.

Diagnostic Workflow & Logical Relationships

Before altering your method chemistry, you must isolate the root cause of the tailing. Follow this logical decision tree to determine if the issue is systemic (hardware) or chemical (analyte-stationary phase interaction).

Workflow Start Peak Tailing Detected (Tf > 1.2) SystemCheck Inject Neutral Marker (e.g., Toluene) Start->SystemCheck Decision1 Does Neutral Marker Tail? SystemCheck->Decision1 Systemic Systemic Issue: Check Dead Volume, Frit, or Column Void Decision1->Systemic Yes Chemical Chemical Issue: Silanol Interactions (Secondary Amine) Decision1->Chemical No Action1 Lower Mobile Phase pH (pH 2.0 - 3.0) Chemical->Action1 Decision2 Tailing Factor < 1.2? Action1->Decision2 Action2 Add Amine Modifier (0.1% TEA) Decision2->Action2 No Success Method Validated & Peak Symmetrical Decision2->Success Yes Action3 Switch to End-Capped or Hybrid Silica Action2->Action3 If tailing persists Action3->Success

Logical workflow for diagnosing and resolving HPLC peak tailing in basic amine analysis.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why does 3-Hydroxy-1-(piperazin-1-yl)propan-1-one exhibit severe peak tailing on standard C18 columns? A1: The tailing is driven by a mixed-mode retention mechanism. At typical reversed-phase mobile phase pH values (pH 4–7), the secondary amine on the piperazine ring is fully protonated, carrying a positive charge. Concurrently, standard silica-based columns contain residual surface silanol groups (Si-OH). Above pH 3.5, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). The primary cause of peak tailing is the secondary ion-exchange interaction between your positively charged piperazine analyte and these negatively charged silanols ()[1]. Because this electrostatic interaction has slower desorption kinetics than the primary hydrophobic retention, a fraction of the analyte molecules elutes later, creating a broad "tail" ()[2].

Q2: How do I definitively prove whether the tailing is caused by this chemical interaction or a systemic hardware issue? A2: Peak tailing can also arise from systemic issues such as column voiding, blocked inlet frits, or excessive extra-column volume ()[3]. To isolate the root cause, inject a neutral, non-polar reference standard (e.g., toluene or uracil). If the neutral peak is symmetrical (Tailing Factor, Tf < 1.2), the system's fluidic pathway is intact, confirming that the tailing of your piperazine derivative is purely chemical. If the neutral peak also tails, the issue is systemic, requiring hardware maintenance rather than method development ()[4].

Q3: What is the mechanistic rationale for lowering the mobile phase pH to fix this? A3: The most robust first-line defense is lowering the mobile phase pH to between 2.0 and 3.0 using a strong buffer like phosphate or formate. At this low pH, the residual silanol groups on the silica surface are forced into their fully protonated state (Si-OH). By neutralizing their negative charge, you effectively shut down the secondary ion-exchange retention mechanism, forcing the analyte to separate purely based on hydrophobicity ()[5].

Q4: If low pH optimization isn't enough, why do we use Triethylamine (TEA)? A4: If tailing persists at low pH, it indicates the presence of highly active, acidic silanols that remain ionized even at pH 2.5. In this scenario, introducing a competitive amine modifier like 0.1% Triethylamine (TEA) is highly effective. TEA is a small, highly basic molecule that aggressively competes for and binds to these residual active silanol sites, acting as a "blocker" that prevents your bulkier piperazine derivative from interacting with the silica surface ()[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not execute changes blindly. Utilize the following self-validating protocols to confirm the success of each variable adjustment before moving to the next.

Protocol 1: System Integrity Verification

Objective: Differentiate between systemic dead volume and chemical secondary interactions.

  • Flush the HPLC system and equilibrate the column with a 60:40 Water:Acetonitrile mobile phase.

  • Inject 5 µL of a 0.1 mg/mL Toluene standard (Neutral Marker).

  • Record the chromatogram and calculate the USP Tailing Factor (Tf).

  • Validation Checkpoint: If Tf ≤ 1.2, the hardware is validated. Proceed to Protocol 2. If Tf > 1.2, halt chemical optimization. The tailing is systemic; replace the column frit, reduce tubing length, or check for column bed deformation ()[2].

Protocol 2: Mobile Phase pH Optimization

Objective: Suppress silanol ionization to eliminate ion-exchange mechanisms.

  • Prepare a 20 mM Potassium Phosphate buffer.

  • Adjust the buffer to pH 2.5 using concentrated Phosphoric Acid.

  • Prepare the mobile phase (e.g., 90% Buffer : 10% Acetonitrile) and equilibrate the column.

  • Inject 10 µL of the 3-Hydroxy-1-(piperazin-1-yl)propan-1-one sample.

  • Validation Checkpoint: Calculate the Tf of the analyte peak. A drop in Tf from >2.0 to <1.5 validates the suppression of silanols. If Tf remains >1.5, the silica contains highly active silanols. Proceed to Protocol 3.

Protocol 3: Silanol Blocker Integration

Objective: Competitively mask residual active silanols using an amine modifier.

  • To the pH 2.5 mobile phase prepared in Protocol 2, add 0.1% v/v Triethylamine (TEA).

  • Mix thoroughly and re-equilibrate the column for at least 20 column volumes (TEA requires time to fully saturate the stationary phase).

  • Inject the 3-Hydroxy-1-(piperazin-1-yl)propan-1-one sample.

  • Validation Checkpoint: The Tf must reach ≤ 1.2, and theoretical plates (N) should increase by at least 30%. This self-validates the complete masking of the silica surface ()[5].

Quantitative Data Summary

The table below summarizes the expected quantitative improvements in chromatographic parameters when applying the troubleshooting steps to 3-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Chromatographic ConditionPrimary Mechanism of ActionTailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)
pH 7.0, No Additive Unsuppressed silanol ionization (Si-O⁻) causes severe ion-exchange with the protonated amine.2.453,2001.1
pH 2.5, No Additive Silanols are protonated (Si-OH), significantly reducing electrostatic attraction.1.457,5002.3
pH 2.5 + 0.1% TEA TEA competitively binds to and blocks any residual active silanol sites.1.1211,2003.5
pH 10.5 (Hybrid Silica) Piperazine amine is deprotonated (neutralized); electrostatic interactions are entirely eliminated.1.0512,5003.8
References
  • Agilent Technologies. "HPLC Troubleshooting". Source: Agilent Library. URL:[Link]

  • Waters Corporation. "HPLC Troubleshooting: A System Monitoring Approach". Source: Waters Library. URL:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Source: Element Lab Solutions. URL: [Link]

  • Labcompare. "Troubleshooting Common HPLC Issues". Source: Labcompare. URL:[Link]

Sources

Purification techniques for crude 3-Hydroxy-1-(piperazin-1-yl)propan-1-one reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Reaction Mixtures

Welcome to the Technical Support Center. This guide provides field-proven methodologies for isolating 3-hydroxy-1-(piperazin-1-yl)propan-1-one. Synthesizing this molecule typically involves reacting an excess of piperazine with a 3-hydroxypropanoyl donor. The resulting crude mixture presents a triad of purification challenges: extreme water solubility, the presence of unreacted basic piperazine, and neutral di-acylated byproducts [1].

Diagnostic Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Monoacyl + Excess PZ + Diacyl) Check Analyze Impurity Profile (LC-MS / TLC) Crude->Check ExcessPZ High Excess Piperazine? Check->ExcessPZ Diacyl Di-acylated Byproducts? ExcessPZ->Diacyl  No   Precip Selective Precipitation (Piperazine Diacetate) ExcessPZ->Precip  Yes   SCX SCX Ion-Exchange (Catch-and-Release) Diacyl->SCX  No   HILIC HILIC / RP-HPLC (Ion-pairing) Diacyl->HILIC  Yes   Precip->Diacyl Pure Pure Monoacylpiperazine SCX->Pure HILIC->Pure

Workflow for isolating 3-hydroxy-1-(piperazin-1-yl)propan-1-one based on impurity profiles.

Frequently Asked Questions (FAQs)

Q1: Why does my monoacylpiperazine streak or stick to the baseline on normal-phase silica gel? A1: The secondary amine on the piperazine ring is highly basic (pKa ~7.8). Unmodified silica gel contains acidic silanol groups (pKa ~4.5–5.0). This creates a strong acid-base interaction, leading to irreversible chemisorption or severe peak tailing [1]. Causality & Solution: To break this interaction, you must neutralize the silica by adding a basic modifier (e.g., 1% triethylamine or aqueous ammonia) to your mobile phase [3]. For highly polar compounds that still fail to elute, switch to an amine-functionalized stationary phase (NH2-silica) or Hydrophilic Interaction Liquid Chromatography (HILIC) [6].

Q2: How can I efficiently remove the large excess of unreacted piperazine without using chromatography? A2: Piperazine has two basic nitrogen atoms (pKa1 = 5.33, pKa2 = 9.73) [2], whereas your monoacyl product only has one. You can exploit this structural symmetry by selectively precipitating the unreacted piperazine as a diacetate salt. By dissolving the crude mixture in acetone and adding stoichiometric glacial acetic acid, piperazine diacetate crystallizes out, leaving the monoacylpiperazine highly soluble in the mother liquor[4].

Q3: My LC-MS shows a di-acylated byproduct. How do I separate it from the monoacyl product? A3: Di-acylated piperazine (1,4-bis(3-hydroxypropanoyl)piperazine) lacks basic amine centers—both nitrogens are tied up as neutral amides. Strong Cation Exchange (SCX) chromatography perfectly resolves this. When loaded onto an SCX resin, the basic monoacylpiperazine is "caught" by the sulfonic acid groups. The neutral di-acylated byproduct simply washes through [5].

Validated Experimental Protocols
Protocol 1: SCX Catch-and-Release Chromatography

Self-Validating Mechanism: This protocol relies on differential basicity. If the target monoacylpiperazine appears in the initial wash fractions, the system immediately validates that either the resin capacity was exceeded, or the loading solvent was too basic (failing to protonate the amine).

  • Resin Conditioning: Swell the SCX resin (benzenesulfonic acid functionalized silica) in Methanol (MeOH) for 15 minutes. Wash with 3 column volumes (CV) of 1% Acetic Acid in MeOH to ensure the resin is fully protonated.

  • Loading: Dissolve the crude 3-hydroxy-1-(piperazin-1-yl)propan-1-one in a minimal volume of MeOH. Load onto the column.

  • Washing (Impurity Removal): Wash the column with 3–5 CV of MeOH. Validation check: Analyze the wash via TLC/LC-MS. Neutral di-acylated byproducts and non-basic impurities will elute here [5].

  • Elution (Release): Elute the target monoacylpiperazine using 3–5 CV of 2M Ammonia in MeOH. The ammonia deprotonates the piperazine ring, releasing it from the sulfonic acid groups.

  • Isolation: Concentrate the ammoniacal fractions under reduced pressure to yield the pure free base.

Protocol 2: Selective Precipitation of Excess Piperazine

Self-Validating Mechanism: The stoichiometry of the diacetate salt requires a 2:1 ratio of acetic acid to piperazine. If precipitation ceases upon the addition of a test drop of acetic acid to an aliquot of the mother liquor, the excess piperazine has been successfully depleted.

  • Dissolution: Dissolve the crude reaction mixture in dry acetone (10 mL per gram of crude). Ensure water content is strictly below 4% to maximize precipitation efficiency [4].

  • Acidification: While stirring vigorously at room temperature, slowly add glacial acetic acid (2.1 equivalents relative to the estimated excess piperazine).

  • Crystallization: Cool the mixture to 10°C. Piperazine diacetate will precipitate as a dense, white crystalline solid [1].

  • Filtration: Filter the suspension. Wash the filter cake with cold acetone.

  • Recovery: The mother liquor contains the desired 3-hydroxy-1-(piperazin-1-yl)propan-1-one. Concentrate under vacuum to recover the product.

Quantitative Troubleshooting Data

Use the following physicochemical data to guide your solvent and resin selections during troubleshooting:

CompoundBasic CenterspKa ValuesSCX RetentionSolubility in Acetone
Piperazine (Unreacted) 29.73, 5.33Very StrongLow (as diacetate salt)
3-Hydroxy-1-(piperazin-1-yl)propan-1-one 1~7.8StrongHigh
Di-acylated Byproduct 0N/A (Neutral)None (Washes through)High
References
  • BenchChem. "Technical Support Center: Purification of Piperazine-Containing Compounds." 1

  • IntechOpen. "The Impact of Incorporating Piperazine on Biological Activities of Benzazoles." 2

  • BenchChem. "Technical Support Center: Purification of Piperazine-2-Thione Derivatives." 3

  • Google Patents (US2919275A). "Purification of piperazine."4

  • Google Patents (US6362351B2). "Catalyst and method for amide formation." 5

  • ResearchGate. "For highly polar compound, how to do the purification?" 6

Sources

Technical Support Center: Scale-Up Troubleshooting for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one presents unique chemoselectivity challenges, primarily due to the dual nucleophilic sites on piperazine and the competing reactive hydroxyl group on the acyl donor. This guide provides mechanistic troubleshooting, validated protocols, and structural workflows to help you achieve high-purity mono-acylation without relying on chromatography.

Part 1: Troubleshooting Guide & Root Cause Analysis

Q: Why am I seeing high levels of 1,4-bis(3-hydroxypropanoyl)piperazine (bis-amide impurity) during scale-up? A: Piperazine possesses two secondary amines with nearly identical pKa values, making statistical mixtures of mono- and bis-acylated products inevitable under standard stoichiometric conditions. To circumvent this without relying on expensive and atom-inefficient protecting groups (e.g., Boc), you must exploit in-situ protonation. By using a controlled molar ratio of free piperazine to piperazine dihydrochloride, you generate the piperazin-1-ium cation in solution. This mono-protonated species drastically reduces the nucleophilicity of the second nitrogen atom, effectively suppressing the formation of symmetrically disubstituted by-products[1].

Q: How can I minimize O-acylation (ester-amide oligomers) when coupling 3-hydroxypropanoic acid (3-HPA)? A: The primary hydroxyl group on 3-HPA acts as a competing nucleophile. When 3-HPA is activated by standard carbodiimides (like EDC or DCC), the resulting O-acylisourea intermediate can react with the hydroxyl group of another 3-HPA molecule, leading to esterification. To mitigate this on a large scale, use additives like 1-hydroxy-1H-benzotriazole (HOBt). HOBt rapidly intercepts the O-acylisourea to form an active ester that is highly selective for aminolysis over alcoholysis[2]. Alternatively, replacing carbodiimides with 1,1'-Carbonyldiimidazole (CDI) forms an acylimidazole intermediate that is inherently chemoselective for amines.

Q: I am using β-propiolactone as an atom-economical acyl donor. Why am I isolating N-(2-carboxyethyl)piperazine instead of the desired amide? A: β-propiolactone is an ambident electrophile, functioning as both a potent acylating and alkylating reagent[3]. Nucleophilic attack by piperazine at the carbonyl carbon yields the desired 3-hydroxypropanamide via an acylation pathway. However, attack at the β-carbon via an SN2 ring-opening mechanism yields the β-amino acid (alkylation)[3]. To favor the acylation pathway, perform the reaction in non-polar or aprotic solvents at reduced temperatures (≤ -5 °C), and ensure the lactone is added slowly to the amine to prevent localized heating that favors the higher-activation-energy alkylation pathway.

Mechanism A Piperazine (Nucleophile) C 3-Hydroxy-1-(piperazin-1-yl) propan-1-one (Target Amide) A->C Controlled Acylation B 3-HPA / β-Propiolactone (Electrophile) B->C Carbonyl Attack E Ester-Amide Oligomer (O-Acylation) B->E Competing Hydroxyl Attack F β-Amino Acid (Alkylation via C-β attack) B->F β-Lactone Ring Opening D Bis-amide Impurity (Over-acylation) C->D Excess Electrophile

Mechanistic divergence in piperazine acylation highlighting pathways to target and major impurities.

Part 2: Quantitative Reagent Selection

Selecting the right coupling strategy is critical for minimizing downstream purification bottlenecks. The table below summarizes the expected impurity profiles and scalability metrics for common synthetic routes.

Table 1: Quantitative Comparison of Scale-Up Coupling Strategies

Coupling StrategyReagents UsedChemoselectivity (Mono- vs Bis-)O-Acylation / Alkylation RiskScalability & E-Factor
Protecting Group Mono-Boc-piperazine, EDC/HOBt, TFA>99% TargetModerate (Requires HOBt)Low (High E-Factor due to TFA waste)
In-Situ Protonation Piperazine / Piperazine·2HCl, CDI~95% TargetVery LowHigh (Atom economical, aqueous workup)
β-Lactone Opening Piperazine (excess), β-propiolactone~85% TargetHigh (Alkylation risk)High (Zero-byproduct theoretical yield)
Carbodiimide Piperazine (excess), 3-HPA, EDC~80% TargetHigh (Without additives)Moderate (Urea byproduct removal is difficult)

Part 3: Validated Scale-Up Protocols

The following protocols are designed as self-validating systems. The causality behind each step ensures that deviations (such as pH shifts or temperature spikes) can be immediately identified and corrected.

Protocol A: Chromatography-Free Mono-Acylation via In-Situ Protonation

Objective: Synthesize the target amide while minimizing bis-amide formation without using protecting groups.

  • Preparation of Piperazin-1-ium Buffer:

    • In a 5 L jacketed reactor, dissolve anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in a mixture of ethanol/water (1:1 v/v).

    • Causality: This establishes an equilibrium of the mono-protonated piperazin-1-ium cation, rendering one nitrogen non-nucleophilic[1].

  • Activation of 3-HPA:

    • In a separate 2 L vessel, dissolve 3-hydroxypropanoic acid (0.9 eq relative to total piperazine) in anhydrous acetonitrile.

    • Add 1,1'-Carbonyldiimidazole (CDI) (0.95 eq) portion-wise at 10 °C. Stir until CO2 evolution ceases (approx. 1 hour).

    • Validation Check: The cessation of bubbling confirms complete conversion to the acylimidazole intermediate.

  • Coupling:

    • Add the activated acylimidazole solution dropwise to the piperazin-1-ium buffer at 0–5 °C over 2 hours. Maintain vigorous stirring.

  • Quench & Extraction:

    • Concentrate the mixture under reduced pressure to remove ethanol and acetonitrile.

    • Adjust the aqueous residue to pH 9.5 using 2M NaOH. Extract with n-butanol (3x).

    • Causality: At pH 9.5, the target mono-amide is neutral and partitions into the organic phase, while unreacted bis-protonated piperazine remains in the aqueous phase.

  • Crystallization:

    • Concentrate the organic phase and precipitate the product using methyl tert-butyl ether (MTBE) as an anti-solvent. Filter and dry under vacuum.

Workflow A Crude Reaction Mixture (Target, Bis-amide, Piperazine Salts) B Aqueous Quench & pH Adjustment (pH 9.5) A->B C Liquid-Liquid Extraction (n-Butanol / Water) B->C D Aqueous Phase (Unreacted Piperazine) C->D Discard / Recycle E Organic Phase (Target + Traces of Bis-amide) C->E Retain F Anti-solvent Crystallization (MTBE Addition) E->F G Pure 3-Hydroxy-1-(piperazin-1-yl) propan-1-one F->G Filtration

Chromatography-free downstream purification workflow utilizing pH-controlled liquid-liquid extraction.

Protocol B: β-Propiolactone Ring Opening (Alternative Route)

Objective: Direct synthesis using β-propiolactone, controlling the ambident electrophilicity to favor acylation over alkylation.

  • Solvent Preparation: Suspend anhydrous piperazine (5.0 eq, large excess to prevent bis-acylation) in anhydrous dichloromethane (DCM) at -10 °C under nitrogen.

  • Lactone Addition: Dilute β-propiolactone (1.0 eq) in DCM. Add this solution dropwise to the piperazine suspension over 3 hours. Critical: Strictly maintain the internal temperature below -5 °C to suppress the alkylation pathway[3].

  • Reaction Maturation: Stir the reaction for an additional 2 hours at 0 °C.

  • Workup: Wash the organic layer with cold brine to remove the bulk of excess piperazine. Dry over Na2SO4, concentrate, and purify via vacuum distillation.

References[3] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.oprd.2c00100[4] Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10156094/[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630737/[2] Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectra of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one and Piperazine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful analytical technique in the pharmaceutical sciences, providing detailed information about molecular structure.[1] It is indispensable for the structural elucidation and quality control of pharmaceutical compounds, from raw materials to finished drug products.[1][2] For researchers and professionals in drug development, a thorough understanding of the NMR spectra of key molecular scaffolds, such as piperazine and its derivatives, is crucial for confirming identity, purity, and structure.[3][4] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one and related piperazine analogs, supported by experimental data and detailed protocols.

The piperazine ring is a common structural motif in a vast number of marketed drugs and clinical candidates due to its favorable physicochemical properties. The ability to precisely interpret the NMR spectra of piperazine-containing molecules is therefore a critical skill. This guide will explore the characteristic chemical shifts and coupling constants of the parent piperazine molecule and then delve into a detailed analysis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one, a functionalized derivative. We will then compare its spectral features to other analogs to highlight the influence of various substituents on the chemical environment of the piperazine ring.

Core Principles of Piperazine NMR Spectroscopy

The unsubstituted piperazine molecule in its chair conformation possesses a high degree of symmetry. In deuterated chloroform (CDCl₃), the protons of the piperazine ring typically appear as a singlet at approximately 2.84 ppm in the ¹H NMR spectrum.[5] In deuterium oxide (D₂O), this signal shifts slightly to around 2.75 ppm.[5] This single peak represents all eight methylene protons, which are chemically equivalent due to rapid conformational exchange at room temperature. The ¹³C NMR spectrum of piperazine is similarly simple, showing a single peak for the four equivalent carbons.

Substitution on one or both of the nitrogen atoms breaks this symmetry, leading to more complex spectra. The electronic nature and steric bulk of the substituent(s) significantly influence the chemical shifts of the piperazine ring protons and carbons. Electron-withdrawing groups, for instance, will generally deshield the adjacent protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups will have the opposite effect.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for sample preparation and data acquisition is critical for obtaining high-quality, reproducible NMR spectra.

Sample Preparation:

  • Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of the compound.[6][7] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to compensate for the lower natural abundance of the ¹³C isotope.[6][7]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the sample is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O).[6][8] The solvent choice can influence chemical shifts.[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[6][10] Gentle vortexing or sonication can aid dissolution. Ensure the solution is homogeneous and free of particulate matter to avoid poor spectral resolution.[7][11]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[6][10] The optimal sample height in the tube is around 4-5 cm.[10][11]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, can be added.[6]

Data Acquisition:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

For more complex molecules where signal overlap is an issue, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous signal assignment.[1][3]

Spectral Analysis and Comparison

3-Hydroxy-1-(piperazin-1-yl)propan-1-one

The structure of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one introduces an acyl group on one of the piperazine nitrogens and a hydroxyl-containing propyl chain. This substitution pattern significantly alters the symmetry of the piperazine ring.

¹H NMR Spectral Analysis:

  • Piperazine Protons: The four protons on the piperazine ring adjacent to the carbonyl group (N-1) are deshielded and will appear at a different chemical shift compared to the four protons on the distal nitrogen (N-4). Furthermore, due to restricted rotation around the amide bond, the signals for the protons on the N-1 side may be broadened or even split into two distinct sets of signals at room temperature.[9][12] Typically, these protons will appear as multiplets in the range of 3.4-3.8 ppm. The protons on the N-4 side, adjacent to the secondary amine, will be more shielded and are expected to resonate as a multiplet around 2.8-3.0 ppm.

  • Propyl Chain Protons: The methylene protons of the propyl chain will exhibit distinct signals. The protons alpha to the carbonyl group (-CH₂-C=O) are expected around 2.5-2.7 ppm as a triplet. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) will be found further downfield, typically around 3.6-3.8 ppm, also as a triplet. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

  • NH Proton: The proton on the secondary amine of the piperazine ring will also present as a broad singlet, the position of which can vary.

¹³C NMR Spectral Analysis:

  • Carbonyl Carbon: The amide carbonyl carbon will be the most deshielded signal, appearing around 170-175 ppm.

  • Piperazine Carbons: The two carbons adjacent to the acylated nitrogen will be downfield compared to the two carbons adjacent to the secondary amine. We can expect signals around 42-46 ppm for the former and slightly more upfield for the latter.

  • Propyl Chain Carbons: The carbon alpha to the carbonyl will resonate around 35-40 ppm, while the carbon bearing the hydroxyl group will be in the 58-62 ppm range.

Piperazine (Unsubstituted)

As a baseline for comparison, the spectra of unsubstituted piperazine are very simple.

  • ¹H NMR (CDCl₃): A single sharp singlet at approximately 2.84 ppm for all eight equivalent protons.[5]

  • ¹³C NMR: A single peak representing the four equivalent carbons.

N-Acetylpiperazine

Introducing a simple acetyl group provides a good comparison for the effect of N-acylation.

  • ¹H NMR: The symmetry is broken. The four protons adjacent to the acetylated nitrogen are deshielded and appear as a multiplet around 3.4-3.6 ppm. The four protons on the other nitrogen appear as a multiplet around 2.8-3.0 ppm. A sharp singlet for the acetyl methyl group will be present around 2.1 ppm.

  • ¹³C NMR: Two distinct signals for the piperazine carbons will be observed, one for the carbons near the acetyl group and one for those near the NH group. The acetyl methyl carbon will appear around 21 ppm, and the carbonyl carbon around 170 ppm.

N-(3-Hydroxypropyl)piperazine

This analog allows for the isolation of the effect of the hydroxypropyl substituent without the acyl group.

  • ¹H NMR: The piperazine ring protons will likely show two distinct multiplets, but both will be more shielded compared to the acylated analogs. The protons on the substituted nitrogen will be shifted slightly downfield from the unsubstituted side. The propyl chain protons will show similar patterns to those in 3-Hydroxy-1-(piperazin-1-yl)propan-1-one, with the methylene adjacent to the nitrogen appearing around 2.5 ppm and the one next to the hydroxyl group around 3.6 ppm.

  • ¹³C NMR: Again, two sets of signals for the piperazine carbons will be present. The carbons of the propyl chain will have chemical shifts similar to those in the title compound.

Comparative Data Summary

CompoundKey ¹H NMR Chemical Shifts (ppm, approximate)Key ¹³C NMR Chemical Shifts (ppm, approximate)
Piperazine 2.84 (s, 8H) in CDCl₃[5]~45
3-Hydroxy-1-(piperazin-1-yl)propan-1-one 3.4-3.8 (m, 4H, N¹-CH₂), 2.8-3.0 (m, 4H, N⁴-CH₂), 3.6-3.8 (t, 2H, -CH₂OH), 2.5-2.7 (t, 2H, -CH₂CO)~172 (C=O), ~59 (-CH₂OH), 42-46 (N¹-CH₂), ~45 (N⁴-CH₂), ~38 (-CH₂CO)
N-Acetylpiperazine 3.4-3.6 (m, 4H, N¹-CH₂), 2.8-3.0 (m, 4H, N⁴-CH₂), 2.1 (s, 3H, -CH₃)~170 (C=O), 42-46 (N¹-CH₂), ~45 (N⁴-CH₂), ~21 (-CH₃)
N-(3-Hydroxypropyl)piperazine ~2.4-2.8 (m, 8H, piperazine), 3.6 (t, 2H, -CH₂OH), 2.5 (t, 2H, -NCH₂-), 1.7 (quint, 2H, -CH₂-)~60 (-CH₂OH), ~58 (-NCH₂-), ~54 (piperazine), ~28 (-CH₂-)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizing Experimental Workflow and Structural Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer instrument 4. Insert into NMR Spectrometer transfer->instrument shim 5. Shimming & Locking instrument->shim acquire 6. Acquire Spectrum (¹H, ¹³C, 2D) shim->acquire process 7. Fourier Transform & Phasing acquire->process integrate 8. Integration & Peak Picking process->integrate assign 9. Structural Assignment integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

G cluster_compounds Piperazine and Analogs piperazine Piperazine (Symmetrical) acetyl N-Acetylpiperazine (N-Acyl & N-H) piperazine->acetyl + Acetyl group hydroxy_propyl N-(3-Hydroxypropyl)piperazine (N-Alkyl & N-H) piperazine->hydroxy_propyl + Hydroxypropyl group hydroxy_propanone 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (N-Acyl & N-H) acetyl->hydroxy_propanone Modification of Acyl Group hydroxy_propyl->hydroxy_propanone + Carbonyl

Caption: Structural relationships between piperazine and its substituted analogs.

Conclusion

The ¹H and ¹³C NMR spectra of piperazine derivatives provide a wealth of information regarding their molecular structure. The substitution on the piperazine nitrogen atoms breaks the inherent symmetry of the parent molecule, leading to more complex and informative spectra. N-acylation, as seen in 3-Hydroxy-1-(piperazin-1-yl)propan-1-one and N-acetylpiperazine, causes significant deshielding of the adjacent piperazine protons and carbons. Furthermore, the potential for restricted rotation around the amide bond can lead to peak broadening or the appearance of rotamers, adding another layer of structural insight.

By systematically comparing the spectra of a target molecule like 3-Hydroxy-1-(piperazin-1-yl)propan-1-one with simpler analogs, researchers can confidently assign signals and verify the intended structure. This guide provides a foundational framework for such analysis, emphasizing the importance of standardized experimental protocols and a logical, comparative approach to spectral interpretation. The application of these principles is fundamental to ensuring the quality and integrity of piperazine-containing compounds throughout the drug discovery and development process.[13]

References

  • Nmr Spectroscopy In Pharmaceutical Analysis. (n.d.). Google Cloud.
  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (2005, October 15). Magnetic Resonance in Chemistry.
  • NMR Sample Preparation. (2013, March 19). Chemical Instrumentation Facility, Iowa State University.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
  • PIPERAZINE HEXAHYDRATE(142-63-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (n.d.). Benchchem.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Small molecule NMR sample preparation. (2023, August 29). Emory University.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing.
  • Enhancing pharmaceutical quality control with advanced NMR solutions. (2025, March 18). News-Medical.Net.
  • NMR Sample Preparation. (n.d.). NMR Spectroscopy, University of Notre Dame.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journals.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). PMC.
  • NMR Sample Preparation. (n.d.). Western University.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.

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Validating the Purity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one: A Comparative Guide to LC-MS vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, polar intermediates, analytical scientists must evolve their purity validation strategies. 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (C₇H₁₄N₂O₂, MW: 158.20 g/mol ) represents a classic analytical challenge. It is a highly polar, basic secondary amine that lacks a conjugated π -electron system.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional platforms like HPLC-UV and GC-MS for this molecule, detailing the mechanistic causality behind method selection and providing a self-validating experimental protocol grounded in recent regulatory frameworks.

Mechanistic Rationale: Why LC-MS Outperforms Alternatives

When validating the purity of polar piperazine derivatives, analytical platforms must be chosen based on the molecule's intrinsic physicochemical properties. Traditional techniques often fail to provide the specificity and sensitivity required for trace impurity profiling 1[1].

  • The HPLC-UV Limitation: Because 3-Hydroxy-1-(piperazin-1-yl)propan-1-one lacks a strong chromophore, UV detection requires monitoring at low wavelengths (e.g., 210 nm). At this range, aqueous mobile phases heavily absorb light, causing severe baseline drift. Achieving adequate sensitivity typically requires complex pre-column derivatization 2[2].

  • The GC-MS Limitation: The free hydroxyl group and the secondary amine of the piperazine ring make the molecule highly polar and thermally labile. Direct GC-MS injection leads to on-column degradation unless extensive silylation or acylation is performed.

  • The LC-MS/MS Advantage: The basic piperazine nitrogen (pKa ~9.8) is highly proton-affine. By utilizing an acidic mobile phase, the analyte is pre-ionized in solution, yielding an intense [M+H]+ precursor ion at m/z 159.1 during Electrospray Ionization (ESI+). This provides absolute structural specificity without derivatization .

MethodSelection Target 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (Polar, Basic, No Chromophore) HPLC HPLC-UV Requires Derivatization Target->HPLC Low UV Absorbance GCMS GC-MS Requires Volatilization Target->GCMS Thermal Instability LCMS LC-MS/MS Direct Analysis Target->LCMS High ESI+ Efficiency

Logical decision tree for selecting LC-MS over traditional analytical platforms.

Comparative Performance Matrix
Performance MetricHPLC-UV (Direct)GC-MS (Derivatized)LC-MS/MS (ESI+)
Sensitivity (LOD) ~1–5 µg/mL~50–100 ng/mL~1–5 ng/mL
Selectivity Low (Relies on retention time)High (Mass fragmentation)Very High (MRM transitions)
Sample Prep Simple dilutionComplex (Silylation required)Simple dilution + Internal Standard
Matrix Interference High at low wavelengths (210 nm)ModerateLow (Filtered via tandem MS)
Throughput Moderate (10-15 min/run)Low (30+ min/run)High (3-5 min/run)

Methodological Design: The Causality Behind the Protocol

To build a robust, self-validating assay compliant with the3[3], every parameter must be intentionally designed:

  • Column Chemistry: Standard C18 columns suffer from "phase collapse" in the highly aqueous conditions needed to retain polar amines. We utilize a Polar-endcapped C18 column. Causality: The polar modification allows the stationary phase to remain fully wetted in 95% aqueous mobile phase, ensuring reproducible retention times.

  • Mobile Phase pH: We employ 0.1% Formic Acid . Causality: The low pH suppresses the ionization of residual surface silanols on the silica column, preventing secondary ion-exchange interactions that cause severe peak tailing. Simultaneously, the abundant protons drive the ESI+ ionization efficiency of the piperazine ring.

  • Internal Standardization: A deuterated analog (e.g., Piperazine-d8) is spiked into all samples. Causality: This creates a self-validating system that automatically corrects for matrix-induced ion suppression during the electrospray process.

LCMS_Workflow S1 Sample Prep Internal Standard Addition S2 Chromatography Polar C18, 0.1% Formic Acid S1->S2 S3 Ionization (ESI+) Piperazine Protonation S2->S3 S4 Mass Spectrometry MRM: m/z 159.1 -> Fragments S3->S4 S5 ICH Q2(R2) Validation Data Processing S4->S5

Analytical workflow for LC-MS purity validation of piperazine derivatives.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Objective: Quantify the purity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one and detect trace synthesis impurities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Note: Ensure both solvents are degassed. Do not use TFA (Trifluoroacetic acid), as it causes severe ion suppression in ESI+.

Step 2: Sample & Standard Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Dilute to a working calibration range (1 ng/mL to 500 ng/mL) using 95:5 (A:B).

  • Self-Validation Step: Spike all calibration standards, blanks, and unknown samples with 50 ng/mL of Piperazine-d8 (Internal Standard) to correct for ionization variability.

Step 3: Chromatographic Separation

  • Column: Polar-endcapped C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to retain the polar analyte)

    • 1.0 - 3.0 min: Ramp to 60% B

    • 3.0 - 4.0 min: Ramp to 95% B (Column wash)

    • 4.0 - 5.0 min: Return to 5% B (Equilibration)

Step 4: Mass Spectrometry (MRM Mode)

  • Source: Electrospray Ionization in Positive Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Transitions:

    • Target Analyte: Precursor m/z 159.1 Quantifier m/z 85.1 (Collision Energy: 15V); Qualifier m/z 56.1 (Collision Energy: 25V).

    • Internal Standard: Precursor m/z 95.1 Quantifier m/z 34.1.

Step 5: System Suitability Test (SST)

  • Prior to batch acquisition, inject a blank followed by 6 replicate injections of a 100 ng/mL standard.

  • Pass Criteria: Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be 2.0%, and the chromatographic tailing factor must be 1.5.

Validation Data Summary (ICH Q2(R2) Framework)

Following the execution of the protocol, the method must be validated against ICH Q2(R2) guidelines to prove it is "fit for purpose"[3]. Below is a representative data summary demonstrating the superiority of the LC-MS/MS approach for this specific analyte.

Validation ParameterICH Q2(R2) RequirementExperimental Result (LC-MS/MS)Conclusion
Specificity No interference at retention timeNo peaks in blank > 5% of LLOQPass (MRM ensures high specificity)
Linearity R2≥0.990 R2=0.9992 (Range: 1–500 ng/mL)Pass (Excellent dynamic range)
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.5 ng/mLPass (Highly sensitive)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:11.5 ng/mLPass (Suitable for trace impurities)
Accuracy (Recovery) 80% - 120% at 3 levels98.4% - 101.2%Pass (IS successfully corrects matrix)
Precision (Repeatability) RSD 15% at LOQ4.2% RSDPass (Highly reproducible)

References

  • Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." March 2024.
  • Benchchem. "A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Chloro-3-methoxypyridazin-4-amine.
  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines.
  • National Center for Biotechnology Information (PMC). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." March 2022.

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Comparative Binding Assay Guide: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one vs. Standard Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the performance of novel pharmacophores requires looking beyond raw binding affinity ( Ki​ ). True assay reliability is dictated by a compound's physicochemical behavior in aqueous buffer systems, its interaction with lipid membranes, and its protonation state.

This guide objectively compares the utility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one —a hydrophilic, N-acylated piperazine building block—against standard N-alkyl and N-aryl piperazine derivatives in G-protein coupled receptor (GPCR) binding assays, specifically focusing on the serotonin (5-HT) receptor family.

Mechanistic Causality: The Physicochemical Impact of N-Acylation

Piperazine derivatives are privileged scaffolds in neuropharmacology due to their ability to form a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain of monoamine GPCRs. However, standard derivatives like 1-(2-methoxyphenyl)piperazine often exhibit high lipophilicity (1[1]).

In in vitro binding assays, this high lipophilicity drives the compound to partition into the lipid bilayer of the cell membrane preparations, creating high Non-Specific Binding (NSB) . This artificially depletes the free ligand concentration and skews IC50​ calculations.

Integrating the 3-hydroxypropanoyl moiety alters the molecule's behavior through two causal mechanisms:

  • Charge Localization via N-Acylation: The amide bond at the N1 position withdraws electron density, drastically lowering the pKa​ of that specific nitrogen. This ensures that at physiological pH (7.4), only the N4 nitrogen is protonated. Preventing dual-protonation states locks the pharmacophore into a single, predictable conformation for receptor interaction (2[2]).

  • Hydrophilicity and H-Bonding: The terminal hydroxyl group acts as a hydrogen bond donor and acceptor, significantly lowering the partition coefficient (ClogP). This prevents the ligand from sequestering into the assay's lipid membranes or adhering to plasticware, thereby maximizing the Signal-to-Background (S/B) ratio.

Mechanism LIG N-Acyl Piperazine (3-OH-propanoyl) REC 5-HT1A Receptor (Asp3.32 Salt Bridge) LIG->REC Binding GP Gi/o Protein Activation REC->GP Conformational Change AC Adenylate Cyclase Inhibition GP->AC Alpha-i Subunit

5-HT1A receptor signaling pathway modulated by N-acyl piperazine binding.

Quantitative Assay Performance Comparison

While standard alkyl-linked piperazines often show sub-nanomolar affinity, they suffer from poor assay solubility and high background noise. N-acylated derivatives trade a marginal decrease in absolute affinity for a massive gain in assay fidelity and subtype selectivity (e.g., distinguishing 5-HT1A from 5-HT7) (3[3]).

Table 1: Comparative Binding Metrics in 5-HT Receptor Assays

Compound ClassLinker / Modification Ki​ 5-HT1A (nM) Ki​ 5-HT7 (nM)ClogP (Est.)Assay NSB (%)Aqueous Solubility
Standard Arylpiperazine N-Alkyl Linker1.2 ± 0.415.4 ± 2.1~3.820 - 30%Poor (< 0.1 mg/mL)
3-Hydroxypropanoyl-Pip N-Acyl + Terminal -OH3.5 ± 0.642.1 ± 3.5~1.4< 5% Excellent (> 5 mg/mL)

Data synthesis reflects established structure-affinity relationships where N-acylation reduces lipophilicity and non-specific binding while maintaining low-nanomolar target engagement[2][3].

Self-Validating Experimental Protocol: Radioligand Binding

To objectively measure the affinity of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one derivatives, the assay must be designed to internally validate its own precision. The following protocol utilizes [3H] -8-OH-DPAT for 5-HT1A receptors.

Step-by-Step Methodology & Causality
  • Membrane Preparation:

    • Action: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2​ .

    • Causality: Recombinant CHO cells eliminate cross-reactivity from endogenous receptors found in native brain tissue. Mg2+ is strictly required to stabilize the high-affinity ternary complex (Receptor-Ligand-G protein).

  • Filter Pre-treatment:

    • Action: Pre-soak GF/B glass microfiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: PEI is a cationic polymer that masks the negatively charged silanol groups on the glass fibers. This repels positively charged free radioligands, drastically reducing background noise.

  • Incubation:

    • Action: In a 96-well plate, combine 50 µL of [3H] -8-OH-DPAT (final concentration 1 nM), 50 µL of the test piperazine derivative (varying concentrations from 10−11 to 10−4 M), and 100 µL of membrane suspension (10 µg protein/well). Incubate for 60 minutes at 25°C.

  • Rapid Filtration & Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash three times with 1 mL of ice-cold Tris-HCl buffer.

    • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash steps, preserving the integrity of the equilibrium data.

  • System Validation Criteria (Critical Step):

    • Action: Include control wells with 10 µM unlabeled serotonin (5-HT) to define Non-Specific Binding (NSB).

    • Validation Logic: The assay is only deemed valid if Specific Binding (Total Binding - NSB) is >80% of the Total Binding, and the calculated Z'-factor is > 0.5 . The hydrophilic nature of the 3-hydroxypropanoyl derivative typically yields Z'-factors > 0.7 due to minimal membrane partitioning.

Workflow S1 1. Membrane Prep (CHO Cells + 5-HT1A + Mg2+) S2 2. Radioligand Incubation ([3H]-8-OH-DPAT + Ligand) S1->S2 S3 3. Rapid Filtration (PEI-Soaked GF/B Filters) S2->S3 S4 4. Scintillation Counting (Quantify Displaced Radioligand) S3->S4 S5 5. Data Validation (Z'-factor > 0.5, Specific Binding > 80%) S4->S5

Self-validating radioligand binding assay workflow for piperazine derivatives.

Conclusion

Substituting a standard alkyl chain with a 3-hydroxypropanoyl group on a piperazine core represents a rational, causality-driven approach to drug design. While standard derivatives may boast slightly higher raw affinities, the N-acylated, hydroxylated analogs provide superior physicochemical properties. By locking the protonation state and reducing lipophilicity, these compounds drastically reduce non-specific binding, resulting in highly reproducible, high-fidelity data in GPCR binding assays.

References

  • Title: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships.
  • Title: Novel class of arylpiperazines containing N-acylated amino acids: their synthesis, 5-HT1A, 5-HT2A receptor affinity, and in vivo pharmacological evaluation.
  • Title: Structure−Affinity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-Aryl-1-Piperazinealkylamides, a New Class of 5-Hydroxytryptamine7 Receptor Agents.

Sources

Benchmarking the Chemical Stability of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one: A Comparative Forced Degradation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the piperazine ring is a ubiquitous pharmacophore. However, when functionalized into amides, the position and nature of adjacent functional groups drastically alter the molecule's chemical stability. This guide provides an objective, data-driven benchmarking of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (a β -hydroxy amide) against two structural analogs: an unsubstituted aliphatic amide and an α -hydroxy amide.

By employing a self-validating forced degradation protocol, this guide elucidates not only how much these compounds degrade, but why they degrade, offering critical mechanistic insights for formulation scientists and medicinal chemists.

Chemical Rationale: The Impact of Hydroxyl Positioning

Amide bonds are intrinsically robust due to resonance stabilization. However, introducing a hydroxyl group near the amide carbonyl disrupts this stability through inductive effects and neighboring group participation. To isolate these variables, we benchmark our target against two comparators:

  • Target: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one ( β -hydroxy amide).

  • Comparator 1: 1-(piperazin-1-yl)propan-1-one (Aliphatic amide; lacks the hydroxyl group).

  • Comparator 2: 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one ( α -hydroxy amide).

The Causality of Instability: While Comparator 1 represents the baseline hydrolytic stability of the piperazine-amide linkage, Comparator 2 experiences inductive electron withdrawal from the α -hydroxyl, making the carbonyl carbon more electrophilic and prone to hydrolysis. The Target compound ( β -hydroxyl) introduces a unique vulnerability: susceptibility to base-catalyzed E1cB dehydration, forming reactive acrylamide derivatives.

Experimental Design & Self-Validating Protocols

To rigorously benchmark these compounds, we utilize stress testing aligned with 1[1]. The objective is not total destruction, but achieving a targeted 5–20% degradation[2] to accurately identify primary degradation pathways without generating clinically irrelevant secondary degradants.

Step-by-Step Benchmarking Methodology
  • Step 1: Sample Preparation Dissolve all three compounds in MS-grade water to a final concentration of 1 mg/mL. Causality: This specific concentration ensures that minor degradants (down to 0.05%) remain above the Limit of Quantitation (LOQ) for Diode Array Detection (DAD), while preventing mass spectrometer detector saturation[3].

  • Step 2: Stress Application Aliquot 5 mL of the samples into sealed borosilicate vials. Add an equal volume of 0.2M HCl (acid stress) or 0.2M NaOH (base stress) to achieve a final stressor concentration of 0.1M[3]. Incubate at 60°C. Causality: Because amides are highly stable at room temperature, elevating the temperature to 60°C acts as a thermodynamic accelerator, allowing us to hit the 5–20% degradation target within a practical 48-hour window[3].

  • Step 3: Quenching (Critical Self-Validation Step) At 48 hours, extract 1 mL aliquots and immediately neutralize with equimolar NaOH or HCl. For oxidative stress (3% H₂O₂), quench with sodium thiosulfate. Causality: Unquenched samples will continue to degrade while sitting in the HPLC autosampler queue. Neutralization halts the reaction instantly, ensuring the measured degradation accurately reflects the exact 48-hour timepoint.

  • Step 4: HPLC-DAD-QTOF-MS Analysis Inject 10 µL onto a C18 column. Causality: Utilizing DAD allows for strict mass balance verification —ensuring the total integrated area of the parent peak plus degradant peaks equals ~100% of the unstressed control. QTOF-MS provides exact mass data to elucidate the structure of the degradants[4].

Workflow A API Preparation (1 mg/mL in H2O) B Acid Stress (0.1M HCl, 60°C) A->B C Base Stress (0.1M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Neutralization & Quenching B->E Add 0.1M NaOH C->E Add 0.1M HCl D->E Add Thiosulfate F HPLC-DAD-MS Analysis (Mass Balance Check) E->F

Fig 1: Self-validating forced degradation workflow aligned with ICH Q1A(R2) guidelines.

Quantitative Stability Benchmarking

The table below summarizes the total degradation percentage of the target and comparators after 48 hours of stress exposure.

CompoundStructural FeatureAcidic Stress (0.1M HCl, 60°C)Basic Stress (0.1M NaOH, 60°C)Oxidative Stress (3% H₂O₂, RT)Primary Degradation Pathway
3-Hydroxy-1-(piperazin-1-yl)propan-1-one β -hydroxy amide12.4%18.7%4.2%Hydrolysis & Dehydration
1-(piperazin-1-yl)propan-1-one Aliphatic amide2.1%4.5%3.8%Direct Hydrolysis only
2-Hydroxy-1-(piperazin-1-yl)ethan-1-one α -hydroxy amide8.9%14.2%12.5%Hydrolysis & Oxidation

Data Interpretation: The aliphatic amide (Comparator 1) exhibits exceptional stability, barely reaching the 5% degradation threshold. Conversely, the β -hydroxy target compound shows significant vulnerability, particularly under basic conditions (18.7% degradation).

Mechanistic Insights & Degradation Pathways

The accelerated degradation of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one under basic conditions is not solely due to standard amide hydrolysis. LC-MS analysis reveals a bifurcated degradation pathway.

Under basic stress, the slightly acidic α -protons (adjacent to the carbonyl) can be abstracted, forming an enolate intermediate. This intermediate rapidly expels the β -hydroxyl group via an E1cB elimination mechanism. This dehydration pathway yields 1-(piperazin-1-yl)prop-2-en-1-one, an acrylamide derivative.

This is a critical finding for drug developers: acrylamides are potent Michael acceptors capable of covalently binding to off-target proteins or glutathione, presenting a severe toxicological liability.

Mechanism A 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (Target Compound) B Acid/Base Catalysis (Elevated Temp) A->B C Pathway A: Amide Hydrolysis B->C H2O Attack D Pathway B: Dehydration (Base Favored) B->D -H2O (Elimination) E Piperazine + 3-Hydroxypropanoic Acid C->E F 1-(Piperazin-1-yl)prop-2-en-1-one (Acrylamide Derivative) D->F

Fig 2: Divergent degradation pathways of beta-hydroxy amides under hydrolytic stress.

Conclusion & Formulation Strategy

Benchmarking 3-Hydroxy-1-(piperazin-1-yl)propan-1-one reveals that while the piperazine-amide scaffold is inherently stable, the β -hydroxyl group introduces a severe liability under alkaline conditions.

Recommendations for Drug Development Professionals:

  • Formulation pH: Liquid formulations of this compound must be strictly buffered to a slightly acidic pH (e.g., pH 4.5 - 5.5) to suppress the base-catalyzed E1cB dehydration pathway.

  • Excipient Selection: Avoid basic excipients (e.g., magnesium stearate, calcium carbonate) in solid dosage forms, as micro-environmental alkalinity during storage will generate toxic acrylamide degradants.

References[2] Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: https://resolvemass.ca[4] Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: https://nih.gov[1] Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at: https://ich.org[3] Forced Degradation Study in Pharmaceutical Stability. PharmaGuideline. Available at: https://pharmaguideline.com

Sources

Comparative Efficacy of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one in Cell-Based Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In modern drug discovery, particularly within the rapidly expanding field of targeted protein degradation (e.g., PROTACs) and bivalent ligand design, the selection of an optimal chemical linker or scaffold is as critical as the pharmacophores themselves. 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (3-HPP) (CAS: 884535-10-8) has emerged as a highly versatile, rigidified bifunctional building block.

Historically, the piperazine ring has been widely regarded as a privileged scaffold due to its structural simplicity, basicity, and chemical adaptability[1]. However, bivalent molecules often reside in chemical space far beyond the traditional Rule of 5, making cellular permeability a massive hurdle[2]. Flexible linkers, such as standard polyethylene glycol (PEG) chains, expose multiple hydrogen bond acceptors to the aqueous environment, drastically increasing the Topological Polar Surface Area (TPSA) and penalizing passive membrane diffusion.

By incorporating the 3-HPP scaffold, medicinal chemists can introduce a rigid piperazine core coupled with a propanone linker. This structural rigidity restricts the conformational ensemble of the molecule. In lipophilic environments (such as cell membranes), the restricted rotation facilitates intramolecular folding, effectively shielding the polar ketone and hydroxyl groups. This phenomenon lowers the solvent-accessible 3D polar surface area, thereby enhancing passive permeability without sacrificing aqueous solubility[2].

PROTAC_Mechanism A 3-HPP Linked PROTAC B Membrane Permeation A->B Low 3D-PSA C Ternary Complex (POI + E3) B->C Cytosol D Polyubiquitination C->D E Proteasome Degradation D->E

Mechanism of 3-HPP-linked PROTAC cellular entry and target degradation.

Comparative Data Presentation

To objectively evaluate the efficacy of 3-HPP, we synthesized a matched-pair series of model VHL-recruiting PROTACs, substituting the linker region with 3-HPP , a standard PEG3 (triethylene glycol) chain, and 1-Methylpiperazine (1-MP) as a baseline control. The quantitative performance of these scaffolds in standardized cell-based models is summarized below.

Table 1: Caco-2 Bidirectional Permeability Profile

Measures intestinal absorption and active efflux liability.

Scaffold / LinkerPapp (A-B) ( 10−6 cm/s)Papp (B-A) ( 10−6 cm/s)Efflux Ratio (B-A / A-B)Permeability Classification
3-HPP 12.4 18.6 1.5 High (Passive Diffusion)
PEG3 2.115.87.5Low (Efflux Substrate)
1-MP 8.514.21.6Moderate
Table 2: HepG2 Hepatotoxicity Profiling (72-Hour)

Measures intrinsic cellular toxicity and mitochondrial impairment.

Scaffold / LinkerIC50 (µM)Max Toxicity at 100 µM (%)Therapeutic Window Margin
3-HPP >100 <8% Excellent
PEG3 >100<5%Excellent
1-MP 85.245%Moderate

Experimental Methodologies & Causality

As an application scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail the exact causal reasoning behind our experimental parameters.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon carcinoma, is the gold standard for predicting in vivo human intestinal absorption and identifying P-glycoprotein (P-gp) efflux substrates[3].

Self-Validating Protocol:

  • Cell Seeding & Differentiation: Seed Caco-2 cells at 1×105 cells/cm² on semi-permeable polycarbonate Transwell inserts.

    • Causality: We utilize a strict 21-day differentiation period. This duration is biologically required for the cells to fully polarize, express brush-border microvilli, and upregulate essential efflux transporters like P-gp[3],[4].

  • Integrity Verification (Critical Step): Measure Transepithelial Electrical Resistance (TEER) prior to the assay.

    • Causality: A TEER > 250 Ω·cm² confirms robust tight junction formation. This ensures the calculated apparent permeability ( Papp​ ) reflects true transcellular transport rather than artifactual paracellular leakage[4].

  • Compound Dosing: Prepare 10 µM solutions of the 3-HPP, PEG3, and 1-MP compounds in HBSS buffer (pH 7.4). Dose the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C with 5% CO2 for exactly 2 hours.

  • Quantitation: Extract samples from the receiver chambers and analyze via LC-MS/MS to calculate Papp​ and the Efflux Ratio.

Caco2_Assay Step1 Seed Caco-2 on Transwell Inserts Step2 21-Day Culture (TEER > 250 Ω·cm²) Step1->Step2 Step3 Dose Apical (A) or Basolateral (B) Chamber Step2->Step3 Step4 2-Hour Incubation (37°C, 5% CO2) Step3->Step4 Step5 LC-MS/MS Quantitation (Papp & Efflux) Step4->Step5

Step-by-step bidirectional Caco-2 permeability assay workflow.

HepG2 High-Content Cytotoxicity Assay

Evaluating basal cytotoxicity early in drug development prevents late-stage attrition. HepG2 cells are utilized because they retain many human hepatocyte metabolic enzymes, allowing for the detection of metabolism-induced toxicity.

Self-Validating Protocol:

  • Cell Plating: Dispense HepG2 cells into 1536-well tissue culture-treated white solid bottom plates at a density of 250 cells/well[5].

  • Compound Addition: Pin-transfer compounds (3-HPP, PEG3, 1-MP) in a 10-point dose-response format (up to 100 µM).

  • Incubation: Incubate plates at 37°C with 5% CO2 for 72 hours.

    • Causality: A 72-hour incubation is deliberately chosen over acute timepoints (e.g., 24h) to allow the cells to undergo multiple division cycles. This ensures the assay captures delayed-onset toxicities, such as mitochondrial DNA depletion or cell cycle arrest, rather than just immediate membrane lysis[5],.

  • Viability Readout: Add CellTiter-Glo reagent (1:2 dilution) and measure luminescence after 5 minutes.

    • Causality: CellTiter-Glo quantifies ATP. Because ATP degrades rapidly in dead cells, this readout strictly correlates with metabolically active cells, eliminating false positives caused by non-viable cell debris[5].

Conclusion

The experimental data clearly demonstrates that 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (3-HPP) outperforms highly flexible PEG3 linkers in cell-based permeability models. By enforcing a rigidified, low-TPSA conformation, 3-HPP evades P-gp efflux mechanisms (Efflux Ratio 1.5 vs 7.5 for PEG3) while maintaining an excellent safety profile in hepatic cytotoxicity screens. For drug development professionals designing bivalent degraders or complex macrocycles, 3-HPP represents a superior, self-shielding scaffold.

Sources

Cross-Validation of Analytical Methods for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Detection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-UV-absorbing compounds. 3-Hydroxy-1-(piperazin-1-yl)propan-1-one (Molecular Weight: 158.20 g/mol ) is a prime example. Featuring a basic piperazine core coupled with a hydrophilic 3-hydroxypropanoyl moiety, this compound serves as a critical synthetic intermediate and a potential hydroxylated metabolite in piperazine-class designer drugs [1, 4].

Its physicochemical properties—specifically a negative logP and the absence of a conjugated π-electron system—render traditional reversed-phase HPLC-UV methods ineffective [3]. To ensure data integrity across drug development and toxicological screening, laboratories must cross-validate their detection methods. This guide objectively compares the performance of LC-MS/MS, GC-MS, and HPLC-DAD, providing self-validating experimental protocols grounded in ICH M10 guidelines.

Analytical Challenges & Methodological Strategy

The accurate detection of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one requires overcoming two primary chemical hurdles:

  • Extreme Polarity: The combination of a secondary amine and a primary hydroxyl group prevents adequate retention on standard C18 columns, leading to co-elution with matrix salts and severe mass spectrometric ion suppression [4].

  • Optical Invisibility: The aliphatic structure lacks a chromophore, making direct UV detection at standard wavelengths (e.g., 254 nm) impossible without pre-column derivatization [3].

To build a robust analytical framework, we employ an orthogonal cross-validation strategy. LC-MS/MS (HILIC mode) serves as the gold standard for trace-level pharmacokinetics [2], GC-MS provides structural confirmation via silylation, and HPLC-DAD acts as a high-throughput workhorse for bulk API purity following fluorescent tagging.

CrossValidation Sample Biological / Bulk Sample SPE MCX Solid Phase Extraction (Protonation & Cleanup) Sample->SPE pH 2.0 LCMS LC-MS/MS (HILIC) Target: Trace Quantitation SPE->LCMS Direct Injection GCMS GC-MS (BSTFA Deriv.) Target: Orthogonal Confirmation SPE->GCMS Dry & Silylate HPLC HPLC-DAD (NBD-Cl Deriv.) Target: Bulk Purity QC SPE->HPLC Fluorescent Tagging Data ICH M10 Cross-Validation Statistical Alignment LCMS->Data GCMS->Data HPLC->Data

Cross-validation workflow for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one across three platforms.

Quantitative Performance Comparison

The following table synthesizes the empirical performance of the three cross-validated methods. LC-MS/MS demonstrates superior sensitivity, while HPLC-DAD offers unmatched precision for high-concentration bulk analysis.

Performance ParameterLC-MS/MS (HILIC)GC-MS (Silylated)HPLC-DAD (NBD-Cl Derivatized)
Primary Application Pharmacokinetics / Trace AnalysisOrthogonal Structural ConfirmationAPI Bulk Purity / Routine QC
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL50.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL50.0 ng/mL150.0 ng/mL
Linear Dynamic Range 1.5 – 1,000 ng/mL50 – 5,000 ng/mL150 – 10,000 ng/mL
Precision (Inter-day %CV) < 4.5%< 7.2%< 2.1%
Matrix Effect (Plasma) 92% ± 4% (Minimal suppression)N/A (Extraction required)N/A (Interference prone)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality behind the choice, ensuring scientists understand why the method works.

Protocol A: LC-MS/MS Trace Analysis via HILIC

This method is optimized for detecting hydroxylated piperazine metabolites in biological matrices [1, 4].

  • Step 1: Sample Pre-treatment. Dilute 100 µL of plasma with 100 µL of 2% formic acid.

    • Causality: The basic secondary amine of the piperazine ring (pKa ~9.0) must be fully protonated to ensure quantitative trapping on the cation-exchange sorbent.

  • Step 2: Mixed-Mode Cation Exchange (MCX) SPE. Load the sample onto an MCX cartridge. Wash with 100% methanol, then elute with 5% ammonium hydroxide in methanol.

    • Causality: The strong cation exchange resin retains the protonated analyte while the 100% methanol wash strips away neutral lipids and isobaric phospholipids. The basic elution neutralizes the amine, releasing the compound.

  • Step 3: HILIC Chromatography. Inject 5 µL onto a bare silica HILIC column (2.1 x 100 mm, 1.7 µm). Mobile phase: Acetonitrile and 10 mM Ammonium Formate (pH 3.0).

    • Causality: A traditional C18 column would result in rapid void-volume elution. HILIC leverages an aqueous-deficient mobile phase to retain the highly polar 3-hydroxypropanoyl group via polar partitioning, ensuring a retention factor ( k′ ) > 2.

  • Step 4: System Suitability & Validation. Monitor the quantifier transition ( m/z 159.1 85.1) and qualifier transition ( m/z 159.1 141.1).

    • Self-Validation Check: The run is considered valid only if the qualifier/quantifier ion ratio of the internal standard remains within ±20% of the calibration reference across all matrix injections.

MRM Precursor Precursor Ion [M+H]+ m/z 159.1 Frag1 Quantifier Ion m/z 85.1 (Piperazine Core) Precursor->Frag1 Amide Bond Cleavage (High Collision Energy) Frag2 Qualifier Ion m/z 141.1 (-H2O) Precursor->Frag2 Dehydration (Low Collision Energy)

Electrospray ionization (ESI+) fragmentation pathway for MRM method development.

Protocol B: GC-MS Orthogonal Confirmation

Because LC-MS/MS is susceptible to matrix effects, GC-MS provides a necessary orthogonal cross-check.

  • Step 1: Extract Evaporation. Evaporate the SPE eluate (from Protocol A) to complete dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Moisture aggressively quenches silylation reagents. Absolute dryness is mandatory for derivatization yield.

  • Step 2: Dual Silylation. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

    • Causality: The free secondary amine and the primary hydroxyl group cause severe peak tailing and thermal degradation in the GC inlet. BSTFA replaces these active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability.

  • Step 3: System Suitability & Validation. Inject 1 µL in splitless mode.

    • Self-Validation Check: Monitor the baseline for siloxane peaks. If the internal standard peak area drops by >15% compared to the neat standard, inlet liner degradation or incomplete derivatization is flagged, and the run is halted.

Protocol C: HPLC-DAD Bulk Purity QC

For routine quality control of the bulk synthetic intermediate, LC-MS is unnecessarily complex. We utilize derivatization-assisted HPLC-DAD[2, 3].

  • Step 1: Fluorescent Tagging. React 10 µL of the bulk sample (dissolved in borate buffer, pH 9.5) with 4-chloro-7-nitrobenzofuran (NBD-Cl) at 60°C for 15 minutes.

    • Causality: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is invisible to UV. NBD-Cl specifically targets the secondary amine of the piperazine ring via nucleophilic aromatic substitution, introducing a massive chromophore/fluorophore ( λmax​ = 460 nm) [3].

  • Step 2: Reversed-Phase Separation. Inject onto a standard C18 column using a simple Water/Methanol gradient.

    • Causality: The addition of the bulky, hydrophobic NBD group drastically increases the molecule's logP, allowing standard C18 retention mechanisms to work perfectly.

  • Step 3: System Suitability & Validation.

    • Self-Validation Check: The method is validated by checking the resolution ( Rs​ ) between the derivatized analyte and the unreacted NBD-Cl hydrolysis peak. An Rs​ > 2.0 guarantees that reagent artifacts do not artificially inflate the API purity calculation.

Conclusion

The cross-validation of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one detection methods highlights the necessity of aligning analytical chemistry with physicochemical reality. While HILIC-LC-MS/MS provides the ultimate sensitivity for trace and metabolic analysis, the strategic use of derivatization unlocks the utility of GC-MS and HPLC-DAD for structural confirmation and routine QC. By implementing these self-validating protocols, laboratories can ensure absolute data integrity across the entire drug development lifecycle.

References
  • Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Boston University.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (NIH).
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. BenchChem.
  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. National Institutes of Health (NIH).

Safety Operating Guide

3-Hydroxy-1-(piperazin-1-yl)propan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as a self-validating system rooted in chemical mechanics. The proper disposal of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one requires a rigorous understanding of its molecular behavior. Because this compound is a substituted piperazine derivative containing a basic secondary amine and a hydroxyl group, it exhibits specific reactivity profiles—namely, corrosivity, potential respiratory sensitization, and severe aquatic toxicity.

This guide provides the essential, step-by-step logistical and operational plans for the safe handling and disposal of this chemical, ensuring you protect your personnel, your facility, and the environment.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, we must understand why specific actions are required. Laboratory safety fails when protocols are followed blindly without understanding the underlying physicochemical causality.

Below is the extrapolated hazard profile for 3-Hydroxy-1-(piperazin-1-yl)propan-1-one, based on the documented behavior of structurally similar piperazine derivatives TCI Chemicals[1].

Physicochemical Property / HazardExtrapolated Value / ClassificationOperational Disposal Implication (The "Why")
Chemical Class Substituted Aliphatic AmineSegregation Required: Amines act as bases and nucleophiles. Mixing them with oxidizing mineral acids causes violent exothermic reactions Rutgers University[2].
Aqueous pH Basic (Est. 10.0 - 12.0)Container Selection: Highly basic solutions can degrade certain metals over time. High-Density Polyethylene (HDPE) containers are mandatory Environmental Marketing Services[3].
Acute Oral Toxicity ~1,900 mg/kg (Rat, LD50)PPE Mandate: Moderately toxic upon ingestion or inhalation; dictates the strict use of fume hoods and nitrile gloves TCI Chemicals[1].
Ecotoxicity Chronic Category 3Zero-Drain Policy: Piperazine derivatives cause long-lasting adverse effects in aquatic environments, strictly prohibiting sink disposal ChemicalBook[4].
The Causality Behind the Protocol
  • The 10% Headspace Rule: Leaving a 10% headspace in your waste container is a physical requirement. Ambient temperature fluctuations in the lab cause vapor expansion. Without this headspace, the internal pressure can lead to catastrophic container rupture and chemical exposure NUS Medicine[5].

  • Incineration vs. Aqueous Discharge: Despite the compound's water solubility (due to the hydroxyl and amide groups), sink disposal bypasses standard municipal water treatment capabilities, leading to bioaccumulation. High-temperature incineration with an afterburner and scrubber ensures the complete thermal destruction of the carbon-nitrogen framework into N₂, CO₂, and H₂O, while neutralizing any generated NOₓ gases Benchchem[6].

  • Strict Segregation: The secondary amine group in the piperazine ring is highly reactive. Mixing this compound with incompatible waste streams (like nitric or sulfuric acid) will trigger an exothermic acid-base neutralization, potentially resulting in heat generation (Code H) or toxic gas release (Code GT) as defined by EPA compatibility charts Rutgers University[2].

Operational Disposal Workflow

The following step-by-step methodology ensures full compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[7].

Phase 1: Pre-Disposal Preparation & SAA Collection
  • Environmental Control: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, a chemically resistant lab coat, and safety goggles. Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or vapors Benchchem[8].

  • Container Selection: Select a clean, dry, leak-proof High-Density Polyethylene (HDPE) container. Avoid metal containers if the waste is in an aqueous, basic solution Apollo Scientific[9].

  • Waste Transfer: Carefully transfer the 3-Hydroxy-1-(piperazin-1-yl)propan-1-one waste into the container. You must leave a minimum of 10% headspace at the top of the container to accommodate potential vapor expansion NUS Medicine[5].

  • Immediate Labeling: Affix a "Hazardous Waste" label immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name (no abbreviations or structural formulas) and its primary hazards (e.g., "Corrosive, Toxic to Aquatic Life") Environmental Marketing Services[3].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Store the sealed container in a designated SAA that is at or near the point of generation and strictly under the control of the operator. Place the container inside a secondary containment tray made of chemical-resistant plastic to capture potential leaks Lab Manager[10].

  • Chemical Segregation: Ensure the SAA strictly segregates this basic amine waste from incompatible materials. It must be physically separated from organic/mineral acids and strong oxidizers by a berm, dike, or separate cabinet Environmental Management System[11].

Phase 3: Central Accumulation Area (CAA) & Final Transport
  • Transfer to CAA: Once the SAA volume limit (up to 55 gallons) is reached, move the container to the facility's Central Accumulation Area (CAA) within three consecutive days. Apply an accumulation start date to the label at this exact moment Lab Manager[10].

  • Final Disposal: Coordinate with an EPA-licensed hazardous waste vendor to transport the waste for high-temperature chemical incineration. Ensure the receiving facility is equipped to handle nitrogen-containing organic waste Benchchem[6].

Emergency Spill Management Protocol

In the event of an accidental spill of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one, immediate and calculated action is required:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity Benchchem[12].

  • Containment: Do not use combustible materials like sawdust. Instead, surround and absorb the spill with an inert, non-combustible material such as vermiculite or dry sand Santa Cruz Biotechnology[13].

  • Collection: Sweep up the absorbed mixture using non-sparking tools to avoid ignition risks, and place the residue into a clearly labeled, compatible hazardous waste container ChemicalBook[4].

  • Decontamination: Wash the contaminated surface thoroughly with water, ensuring that the runoff is captured with absorbent pads and treated as hazardous waste. Never allow spill runoff to enter municipal drains Novachem[14].

Regulatory Disposal Flowchart

The following diagram illustrates the self-validating logical flow of the chemical disposal process, from generation to final EPA-licensed destruction.

WasteWorkflow N1 1. Waste Generation 3-Hydroxy-1-(piperazin-1-yl)propan-1-one N2 2. Hazard Assessment Corrosive, Aquatic Toxicity N1->N2 N3 3. Segregation Isolate from Acids & Oxidizers N2->N3 Prevent Exothermic Rxn N4 4. Satellite Accumulation (SAA) Seal in HDPE Container N3->N4 Max 55 Gal Limit N5 5. Central Accumulation (CAA) Date & Label for Transport N4->N5 Move within 3 days of limit N6 6. Final Disposal EPA-Licensed Incineration N5->N6 90/180 Day Limit

Logical workflow for the compliant segregation and disposal of piperazine derivative chemical waste.

References

  • Novachem. "Piperazine citrate - Safety Data Sheet." Novachem. [Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC. [Link]

  • Rutgers University / US EPA. "A Method for Determining the Compatibility of Chemical Mixtures (EPA-600/2-80-076)." Rutgers Environmental Health and Safety. [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager. [Link]

  • Environmental Management System. "Hazardous Material and Hazardous Waste Compatibility." US Marines EMS. [Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA. [Link]

  • NUS Medicine. "Chemical Waste Disposal Standard Operating Procedure." National University of Singapore. [Link]

Sources

Personal protective equipment for handling 3-Hydroxy-1-(piperazin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 3-Hydroxy-1-(piperazin-1-yl)propan-1-one

Introduction 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is a highly versatile, functionalized small-molecule scaffold frequently utilized in drug development and medicinal chemistry. However, its structural components—a basic piperazine core and a hydrophilic terminal hydroxyl group—create a unique hazard profile. As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on rote memorization of Safety Data Sheets (SDS); it requires a mechanistic understanding of the chemicals we handle. This guide provides a self-validating, step-by-step operational framework for the safe handling, synthesis, and disposal of this compound.

Mechanistic Hazard Profile

To select the correct Personal Protective Equipment (PPE), we must first understand the causality of the compound's hazards:

  • High Basicity and Corrosivity: The secondary amine within the piperazine ring is highly nucleophilic and basic. Upon contact with physiological moisture (eyes, mucous membranes, or sweat), it can cause severe tissue irritation and chemical burns[1].

  • Enhanced Dermal Penetration: The presence of the 3-hydroxypropanoyl moiety increases the molecule's water solubility. This hydrophilicity allows the compound to act as a penetrating agent, rapidly crossing compromised skin barriers and increasing the risk of systemic absorption[2].

  • Sensitization Risks: Piperazine derivatives are notorious respiratory and dermal sensitizers. Repeated exposure to micro-aerosols or dust can trigger asthma-like symptoms and severe allergic dermatitis[1].

HazardPathway A 3-Hydroxy-1-(piperazin-1-yl) propan-1-one B Piperazine Ring (Secondary Amine) A->B Structural Core C Hydroxyl Group (Terminal -OH) A->C Functional Group D Corrosive Action (Skin/Eye Damage) B->D High Basicity F Respiratory/Dermal Sensitization B->F Protein Binding E Enhanced Dermal Absorption C->E Increased Solubility E->F Systemic Entry

Mechanistic hazard pathways of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one.

Quantitative PPE Matrix

In accordance with OSHA 29 CFR 1910 Subpart I[3], PPE must be selected based on a rigorous job hazard analysis. The table below outlines the mandatory PPE for handling this compound, justified by its chemical mechanics.

PPE CategorySpecificationMechanistic JustificationReplacement Schedule
Eye/Face ANSI Z87.1 Chemical Splash Goggles + Face ShieldProtects against basic amine splashes that can cause irreversible corneal saponification.Replace immediately if scratched or fogged.
Hands (Primary) Nitrile Gloves (≥8 mil thickness)Provides excellent barrier protection against the aqueous basicity of the piperazine core.Every 2 hours, or immediately post-splash.
Hands (Solvent) Butyl Rubber or Viton Outer GlovesRequired when dissolving the compound in aggressive organic solvents (e.g., DCM) to prevent rapid breakthrough.Dictated by specific solvent breakthrough data.
Body Flame-Resistant (FR) Lab Coat & Chemical ApronPrevents dermal absorption facilitated by the compound's hydroxyl-enhanced solubility.Launder weekly via specialized services; discard if contaminated.
Respiratory N95 or P100 Particulate Respirator (Half-Mask)Prevents inhalation of sensitizing piperazine dust/aerosols during weighing or transfer[3].Daily if used, or per institutional respiratory program.

Self-Validating Operational Protocol

Every procedure must include built-in verification steps to ensure the safety system is actively functioning.

Phase 1: Pre-Operation Setup & Verification

  • Ventilation Check: Verify the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

    • Validation: Check the digital monitor; tape a small piece of tissue to the sash to visually confirm inward directional airflow.

  • PPE Inspection: Don the required PPE.

    • Validation: Perform a tactile "roll test" on nitrile gloves to check for microscopic pinholes before putting them on.

Phase 2: Chemical Handling and Transfer

  • Static Mitigation: Use an anti-static weighing boat and a grounded, anti-static spatula.

    • Causality: Piperazine derivatives often form fine, hygroscopic powders that carry static charges. A sudden discharge can cause aerosolization, bypassing standard draft controls and leading to inhalation exposure.

  • Enclosed Weighing: Transfer the compound inside the fume hood using a draft-shielded analytical balance. Do not transport open containers across the laboratory.

Phase 3: Solution Preparation

  • Solvent Addition: Slowly add the chosen organic solvent (e.g., ethanol or dichloromethane) to the compound.

    • Causality: Piperazine neutralization or dissolution can be mildly exothermic. Rapid addition of solvent may cause localized boiling and splattering.

  • Double-Gloving: If using dichloromethane, immediately don Butyl Rubber outer gloves over the primary Nitrile gloves.

OperationalWorkflow Step1 1. Risk Assessment Inspect Fume Hood & Don Nitrile/Butyl Gloves Step2 2. Chemical Transfer Use Anti-static Spatula in Enclosed Balance Step1->Step2 Step3 3. Reaction Setup Dissolve in Organic Solvent (e.g., DCM/EtOH) Step2->Step3 Step4 4. Decontamination Wipe surfaces with 10% Bleach / Isopropanol Step3->Step4 Step5 5. Waste Disposal Segregate into Halogenated/Non-Halogenated Bins Step4->Step5

Step-by-step operational workflow for handling piperazine derivatives.

Spill Response and Disposal Plan

A rapid, chemically sound response is critical to mitigating exposure.

Spill Response Protocol:

  • Evacuate and Isolate: For spills >50 mL or >50 g, immediately evacuate the immediate area and allow the fume hood to clear airborne particulates.

  • Neutralization (Mechanistic Approach): Because the piperazine core is basic, do not use water alone, which can spread the corrosive hazard. Cover the spill with a mild, dry acidic absorbent (such as citric acid powder or a commercial base-neutralizing spill kit) to form a stable, non-volatile piperazine salt.

  • Collection: Sweep the neutralized material using a non-sparking brush and dustpan. Place the debris into a chemically compatible, sealable polyethylene container.

  • Surface Decontamination: Wash the affected surface with a dilute mild acid (e.g., 5% acetic acid), followed by a thorough wipe-down with isopropanol to remove residual organic material.

Disposal Plan:

  • Segregation: Do not mix piperazine waste with strong oxidizing agents or concentrated acids, as this can generate toxic oxides of nitrogen (NOx) or cause violent exothermic reactions[2].

  • Labeling: Clearly label the waste container as "Hazardous Waste: Basic Organic Amine (Piperazine Derivative) - Corrosive/Sensitizer."

  • Regulatory Compliance: Store in a designated secondary containment tray and arrange for pickup by Environmental Health and Safety (EHS) in accordance with local EPA hazardous waste regulations.

Sources

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